Chloridazon-d5
Description
Properties
IUPAC Name |
5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYKTKDBLFHCY-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Chloridazon-d5: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chloridazon-d5, a deuterated isotopologue of the herbicide Chloridazon. It is primarily utilized as an internal standard for the quantitative analysis of Chloridazon in various matrices, leveraging techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to Chloridazon, with the exception of five deuterium atoms on the phenyl ring. This isotopic labeling provides a distinct mass signature, crucial for its role as an internal standard, without significantly altering its chemical behavior.
Chemical Structure:
-
IUPAC Name: 5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one[3][4][5]
-
Synonyms: Chloridazon D5 (phenyl D5), 5-Amino-4-chloro-2-phenyl-d5-pyridazin-3(2H)-one
The key physicochemical properties of this compound and its non-deuterated counterpart, Chloridazon, are summarized in the table below for easy comparison.
| Property | This compound | Chloridazon |
| Molecular Formula | C₁₀H₃D₅ClN₃O | C₁₀H₈ClN₃O |
| Molecular Weight | 226.67 g/mol | 221.64 g/mol |
| Exact Mass | 226.0669733 Da | 221.035583 Da |
| CAS Number | 1246818-99-4 | 1698-60-8 |
| Physical State | Solid | Solid |
| Melting Point | Not specified; expected to be similar to Chloridazon | 206 °C (technical grade: 198-202 °C) |
| Solubility (at 20°C) | Not specified; expected to be similar to Chloridazon | In water: 400 mg/L; In methanol: 34 g/kg; In acetone: 28 g/kg; In benzene: 0.7 g/kg. Practically insoluble in n-hexane. |
| LogP | Not specified; expected to be similar to Chloridazon | 0.73 |
| Stability | Stable under recommended storage conditions. | Stable up to 50 °C for at least 2 years. Stable in aqueous media at pH 3-9. |
Mechanism of Action: Inhibition of Photosystem II
Chloridazon is a selective systemic herbicide that functions by inhibiting photosynthesis. Its primary site of action is within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. Chloridazon binds to the D1 protein of the PSII complex, specifically at the binding site for plastoquinone (PQ). This binding event physically blocks PQ from docking and accepting electrons, thereby interrupting the photosynthetic electron transport chain. The disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant death.
Experimental Protocols
Synthesis of Chloridazon
A known method for producing 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (Chloridazon) involves the reaction of 1-phenyl-4-amino-5-chloropyridaz-6-one with a suitable chlorinating agent. Alternative syntheses often start with phenylhydrazine and chlorinated pyridazinone intermediates, involving cyclization to form the pyridazinone ring, followed by chlorination and amination steps.
Analytical Protocol: QuPPe Method for Pesticide Residue Analysis
This compound is an ideal internal standard for the "Quick Polar Pesticides" (QuPPe) method, a procedure designed for the efficient extraction and analysis of highly polar pesticides in food matrices. The use of an isotopically labeled internal standard like this compound is critical for correcting variations in extraction recovery and mitigating matrix effects during LC-MS/MS analysis, thereby ensuring accurate quantification.
Detailed Methodology (QuPPe for Plant-Based Foods):
-
Sample Preparation: Homogenize 10 g of the sample in a centrifuge tube.
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Internal Standard Spiking: Add a known amount of this compound solution (and other internal standards) to the sample.
-
Extraction: Add 10 mL of acidified methanol (typically with 1% formic acid) to the tube.
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Shaking: Shake the tube vigorously for a defined period (e.g., 5-15 minutes) to ensure thorough extraction.
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Freeze-Out (for complex matrices): For samples with high lipid or protein content, freeze the sample (e.g., at -20°C or -80°C) to precipitate interferences.
-
Centrifugation: Centrifuge the cold sample at high speed (e.g., >3,000 g) to separate the solid matrix from the liquid extract.
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Filtration: Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.
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Analysis: Analyze the final extract using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), typically with a HILIC or similar polar-compatible column.
References
Synthesis and Isotopic Labeling of Chloridazon-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Chloridazon-d5, a deuterated internal standard crucial for analytical and metabolic studies of the herbicide Chloridazon. This document details a plausible synthetic pathway, experimental protocols, and relevant data, compiled and extrapolated from existing chemical literature and supplier information.
Introduction
Chloridazon, a selective herbicide widely used in agriculture, requires sensitive and accurate detection methods for environmental monitoring and metabolic research.[1][2] Stable isotope-labeled internal standards, such as this compound, are indispensable for quantitative analysis using mass spectrometry-based techniques, offering high precision and accuracy by correcting for matrix effects and variations in sample processing.[3] This guide outlines a likely synthetic route for this compound, focusing on the introduction of deuterium atoms onto the phenyl ring.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached by utilizing a deuterated starting material, specifically aniline-d5, and following a synthetic sequence analogous to the known synthesis of unlabeled Chloridazon.[1] This method ensures the stable incorporation of five deuterium atoms onto the phenyl ring.
The proposed multi-step synthesis is as follows:
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Diazotization of Aniline-d5: Aniline-d5 is converted to a diazonium salt.
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Reduction to Phenylhydrazine-d5: The diazonium salt is reduced to form phenylhydrazine-d5.
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Condensation Reaction: Phenylhydrazine-d5 is reacted with mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) to form the pyridazinone ring.
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Amination: The final step involves the replacement of a chlorine atom with an amino group to yield this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of Phenylhydrazine-d5 from Aniline-d5
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Materials: Aniline-d5, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Sodium Sulfite (Na₂SO₃), Deionized Water.
-
Procedure:
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Dissolve aniline-d5 in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt solution.
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In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
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Slowly add the diazonium salt solution to the sodium sulfite solution.
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Gradually warm the reaction mixture and then acidify with concentrated HCl.
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Heat the solution to promote the reduction to phenylhydrazine-d5 hydrochloride.
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Neutralize the solution with a base (e.g., NaOH) to liberate the free phenylhydrazine-d5.
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Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain phenylhydrazine-d5.
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Step 2: Synthesis of this compound
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Materials: Phenylhydrazine-d5, Mucochloric Acid, Acetic Acid, Ammonia.
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Procedure:
-
Dissolve phenylhydrazine-d5 and mucochloric acid in glacial acetic acid.
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Heat the mixture under reflux for several hours to facilitate the condensation and cyclization reaction, forming the pyridazinone ring structure.
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Cool the reaction mixture and pour it into ice water to precipitate the intermediate product, 1-(phenyl-d5)-4,5-dichloro-6-pyridazinone.
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Filter, wash the solid with cold water, and dry.
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Suspend the dried intermediate in a suitable solvent (e.g., ethanol) in a pressure vessel.
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Saturate the suspension with ammonia and heat the mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the vessel, and remove the solvent under reduced pressure.
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Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
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Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Aniline-d5 | C₆H₂D₅N | 98.17 | 14341-55-2 |
| Phenylhydrazine-d5 | C₆H₃D₅N₂ | 113.18 | 106138-89-6 |
| Mucochloric Acid | C₄H₂Cl₂O₃ | 168.96 | 87-56-9 |
| Chloridazon | C₁₀H₈ClN₃O | 221.64 | 1698-60-8 |
| This compound | C₁₀H₃D₅ClN₃O | 226.67 | 1246818-99-4 [4] |
Table 1: Key Compounds and Properties
| Reaction Step | Starting Material | Product | Theoretical Yield (%) | Isotopic Purity (%) |
| 1 | Aniline-d5 | Phenylhydrazine-d5 | 70-80 | >98 |
| 2 | Phenylhydrazine-d5 | This compound | 60-70 | >98 |
Table 2: Expected Reaction Yields and Purity
Note: The theoretical yields and isotopic purity are estimated based on general synthetic methodologies and may vary depending on specific reaction conditions.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
References
Chloridazon-d5: A Technical Guide for Researchers
An in-depth technical guide on Chloridazon-d5, focusing on its role as an internal standard in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is the deuterated form of Chloridazon, a pyridazinone herbicide. Its primary application in scientific research is as an internal standard for the accurate quantification of Chloridazon in various environmental and biological matrices. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, enabling precise measurement using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of the technical details of this compound, including its chemical identity, properties, and a detailed experimental protocol for its use in analytical testing.
Chemical Identity and Properties
This section summarizes the key chemical identifiers and physicochemical properties of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1246818-99-4[1] |
| Molecular Formula | C₁₀H₃D₅ClN₃O |
| IUPAC Name | 5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one |
| Synonyms | Chloridazon D5 (phenyl D5), 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one-d5 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 226.67 g/mol [1] |
| Appearance | Neat solid (commercially available) |
| Solubility | Soluble in organic solvents such as acetonitrile and methanol. |
| Stability | Stable under recommended storage conditions (typically -20°C). Avoid repeated freeze-thaw cycles. |
Synthesis of this compound
The synthesis of this compound involves the incorporation of deuterium atoms onto the phenyl ring of the Chloridazon molecule. A common strategy for the synthesis of phenyl-d5 labeled compounds is to start with a commercially available deuterated precursor, such as aniline-d5. A plausible synthetic route for this compound is a multi-step process that begins with deuterated aniline. This is followed by a series of reactions to construct the pyridazinone ring, introduce the chloro and amino functional groups, and ultimately yield the final deuterated product. The synthesis requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity.
Application in Quantitative Analysis: Experimental Protocol
This compound is predominantly used as an internal standard in isotope dilution mass spectrometry for the quantification of Chloridazon residues in various samples. The following is a representative experimental protocol for the analysis of Chloridazon in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.
Reagents and Materials
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Chloridazon analytical standard
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This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
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Acetonitrile (LC-MS grade)
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Water (LC-MS grade)
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Formic acid
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Magnesium sulfate (anhydrous)
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Sodium chloride
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Soil samples
Sample Preparation (QuEChERS Extraction)
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Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample.
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Hydration: Add 10 mL of water and vortex for 30 seconds.
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Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
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Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
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Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
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Final Extract: The supernatant is the final extract for LC-MS/MS analysis.
LC-MS/MS Analysis
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Injection Volume: 5 µL.
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MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Chloridazon and this compound are monitored.
Table 3: Example MRM Transitions for Chloridazon and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Chloridazon | 222.0 | 77.1 |
| 130.0 | ||
| This compound | 227.0 | 82.1 |
| 135.0 |
Data Analysis and Quantification
The concentration of Chloridazon in the sample is determined by calculating the ratio of the peak area of the analyte (Chloridazon) to the peak area of the internal standard (this compound). A calibration curve is constructed using standards of known Chloridazon concentrations and a constant concentration of this compound.
Signaling Pathways and Biological Activity
As a deuterated analog of a herbicide, this compound is not expected to have any direct involvement in biological signaling pathways in the context of its use as an analytical standard. Its biological activity is presumed to be similar to that of Chloridazon, which acts as an inhibitor of photosynthesis in plants. However, in the trace amounts used for analytical purposes, it is not expected to have any significant biological effect.
Visualizations
The following diagrams illustrate the experimental workflow for the quantitative analysis of Chloridazon using this compound as an internal standard.
Caption: Experimental workflow for the quantitative analysis of Chloridazon using this compound.
Caption: Logical relationship of using this compound for accurate quantification.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of the herbicide Chloridazon in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of matrix effects and variations in sample preparation and instrument response, leading to high-quality analytical data. This technical guide provides researchers with the fundamental information and a practical experimental framework for the effective use of this compound in their analytical workflows.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Chloridazon-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Chloridazon-d5, a deuterated analog of the herbicide Chloridazon. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry, offering detailed data, experimental protocols, and visual representations of key processes.
Physicochemical Properties
This compound, with the IUPAC name 5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one, is a stable, isotopically labeled form of Chloridazon.[1] The primary physical and chemical properties of this compound and its non-deuterated counterpart are summarized in the tables below for easy comparison. The deuteration of the phenyl ring leads to a higher molecular weight for this compound but is expected to have a minimal impact on its bulk physical properties such as melting point, boiling point, and solubility.
Table 1: General and Physical Properties
| Property | This compound | Chloridazon |
| CAS Number | 1246818-99-4[2] | 1698-60-8[3] |
| Molecular Formula | C₁₀H₃D₅ClN₃O[1] | C₁₀H₈ClN₃O[3] |
| Molecular Weight | 226.67 g/mol | 221.64 g/mol |
| Appearance | White to off-white solid (typical) | White crystalline solid |
| Melting Point | Not explicitly reported, expected to be similar to Chloridazon | 206 °C |
| Boiling Point | Not explicitly reported, expected to be similar to Chloridazon | Decomposes before boiling |
| Stability | Stable under recommended storage conditions. | Stable up to 50 °C for at least 2 years. Stable in aqueous media at pH 3-9. |
| Storage | Store at room temperature. | Store in a cool, dry place. |
Table 2: Solubility Data (for Chloridazon)
| Solvent | Solubility at 20 °C |
| Water | 400 mg/L |
| Methanol | 34 g/kg |
| Acetone | 28 g/kg |
| Dichloromethane | 1.9 g/L |
| Ethyl Acetate | 3.7 g/L |
| Toluene | 0.1 g/L |
| Benzene | 0.7 g/kg |
| n-Hexane | Practically insoluble |
| Chloroform | 0.21 g/100 g |
| Ether | 0.07 g/100 g |
Experimental Protocols
The accurate quantification of this compound is crucial for its use as an internal standard in analytical methods. The following is a representative experimental protocol for the analysis of Chloridazon and its metabolites, including the use of this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Analysis of this compound by LC-MS/MS
This protocol is a composite based on established methods for pesticide residue analysis.
Objective: To quantify the concentration of Chloridazon and its metabolites in a given matrix using this compound as an internal standard.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
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This compound reference standard
-
Chloridazon and its metabolite reference standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate (for mobile phase preparation)
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Analytical column (e.g., C18 or HILIC column)
Procedure:
-
Standard Solution Preparation:
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Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of Chloridazon and its metabolites.
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Add a constant, known amount of the this compound internal standard stock solution to each calibration standard and sample.
-
-
Sample Preparation (QuEChERS Method):
-
For solid samples, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the appropriate QuEChERS extraction salts.
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Shake vigorously for 1 minute and centrifuge.
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Take an aliquot of the supernatant for cleanup using dispersive solid-phase extraction (d-SPE).
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Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
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-
LC-MS/MS Analysis:
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LC Conditions:
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Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
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Gradient: A suitable gradient to achieve separation of the analytes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40 °C.
-
-
MS/MS Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for each analyte and the internal standard. The transitions for Chloridazon are well-established, and those for this compound will have a 5 Da shift in the precursor ion.
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Optimize cone voltage and collision energy for each transition to maximize sensitivity.
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-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.
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Quantify the amount of Chloridazon and its metabolites in the samples using the calibration curve.
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Signaling and Metabolic Pathways
Chloridazon is a herbicide that acts by inhibiting photosynthesis in susceptible plants. Its primary mechanism of action is the blockage of electron transport in Photosystem II. In the environment and in resistant organisms, Chloridazon undergoes metabolic degradation.
Metabolic Degradation of Chloridazon
The primary metabolic pathway of Chloridazon involves the removal of the phenyl group, leading to the formation of desphenyl-chloridazon. Another key metabolite is methyl-desphenyl-chloridazon. These metabolites are more polar and mobile in soil and water.
Caption: Metabolic pathway of Chloridazon.
Experimental and Analytical Workflows
The use of this compound as an internal standard is a critical component of a robust analytical workflow for the detection and quantification of Chloridazon and its residues.
Workflow for Pesticide Residue Analysis
The following diagram illustrates a typical workflow for the analysis of pesticide residues in environmental or food samples, incorporating this compound.
Caption: Analytical workflow for pesticide residue analysis.
References
Technical Guide: Chloridazon-d5 for Analytical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chloridazon-d5, a deuterated internal standard for the herbicide Chloridazon. It is intended for use in analytical testing, particularly for the quantification of Chloridazon in various matrices by isotope dilution mass spectrometry.
Physicochemical Properties and Specifications
This compound is a stable, isotopically labeled form of Chloridazon, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a mass shift that allows for its differentiation from the unlabeled analyte in mass spectrometry, while maintaining nearly identical chemical and physical properties. It is a synthetic compound primarily used as a reference material in laboratory settings for the analysis of pesticide residues.
Table 1: Summary of Quantitative Data for this compound
| Parameter | Typical Value/Specification | Source |
| Chemical Formula | C₁₀H₃D₅ClN₃O | [1] |
| CAS Number | 1246818-99-4 | [1][2] |
| Molecular Weight | 226.67 g/mol | [1][2] |
| Exact Mass | 226.0669733 Da | |
| Chemical Purity | > 95% | |
| Isotopic Enrichment | ≥ 98 atom % D | |
| Appearance | Solid | N/A |
| Storage Temperature | Room Temperature |
Note: Specific values for purity, isotopic enrichment, and concentration are lot-dependent and can be found on the Certificate of Analysis provided by the supplier.
Mechanism of Action of Chloridazon
Chloridazon is a selective herbicide that acts by inhibiting photosynthesis in susceptible plants. Its primary target is the Photosystem II (PSII) complex located in the thylakotilakoid membranes of chloroplasts.
Specifically, Chloridazon disrupts the photosynthetic electron transport chain by binding to the D1 protein within the PSII reaction center. This binding blocks the plastoquinone (PQ) binding site, thereby inhibiting the transfer of electrons from the primary electron acceptor, pheophytin, to the mobile plastoquinone pool. The interruption of this electron flow, known as the Hill Reaction, leads to a cascade of inhibitory effects, including the cessation of ATP and NADPH production, which are essential for CO₂ fixation. The resulting buildup of highly energetic molecules leads to oxidative stress and ultimately cell death in the target weed species.
Caption: Figure 1: Simplified Signaling Pathway of Chloridazon's Herbicidal Action.
Experimental Protocols
This compound is intended for use as an internal standard in analytical methods for the determination of Chloridazon. The following is a representative protocol for the analysis of Chloridazon in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove particulate matter.
-
Internal Standard Spiking: Fortify the filtered water sample with a known concentration of this compound solution (e.g., in acetonitrile or methanol).
-
SPE Cartridge Conditioning: Condition a graphitized carbon-based SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the retained analytes (Chloridazon and this compound) from the cartridge using an appropriate solvent mixture, such as methanol or an acidified mixture of methylene chloride and methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., a mixture of the mobile phase).
References
Commercial Suppliers and Technical Application of Chloridazon-d5 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the commercial availability of the Chloridazon-d5 analytical standard and outlines a general methodology for its application as an internal standard in the quantitative analysis of Chloridazon, a selective herbicide. This compound is a stable isotope-labeled version of Chloridazon, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, making it an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response.
Commercial Availability
This compound is available from several reputable suppliers of analytical reference materials. While specific lot data may vary, the general product specifications are consistent across major vendors.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Product Name/Synonym | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity | Available Formats |
| LGC Standards [1][2] | This compound (Major) | 1246818-99-4[1] | 226.67[1] | Not specified | Not specified | 10 mg (Neat)[1] |
| C/D/N Isotopes | This compound (phenyl-d5) | 1246818-99-4 | 226.67 | ≥ 98 atom % D | > 95% | 5 mg, 10 mg (Neat) |
| HPC Standards | D5-Chloridazon | 1246818-99-4 | 226.67 | Not specified | Not specified | 10 mg (Neat) |
| MedchemExpress | This compound | 1246818-99-4 | 226.67 | Not specified | Not specified | 1 mg, 5 mg, 10 mg (Neat) |
| ESSLAB | This compound | 1246818-99-4 | 226.67 | Not specified | Not specified | Not specified |
Note: Isotopic and chemical purity are typically lot-specific and can be found on the Certificate of Analysis (CoA) provided by the supplier upon purchase. The information in this table is based on publicly available data and may not reflect the most current offerings.
Application as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard for the accurate quantification of Chloridazon in various matrices, such as soil, water, and agricultural products, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on established methods for pesticide residue analysis.
Experimental Workflow for Chloridazon Analysis using this compound Internal Standard
Caption: Workflow for quantitative analysis of Chloridazon using this compound as an internal standard.
Detailed Methodologies
1. Preparation of Standard Solutions
-
This compound Internal Standard (IS) Stock Solution: Accurately weigh a known amount of neat this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Chloridazon Calibration Standard Stock Solution: Prepare a stock solution of unlabeled Chloridazon in a similar manner.
-
Working Solutions: Prepare a series of calibration standards by diluting the Chloridazon stock solution to different concentrations. Each of these calibration standards should be spiked with a constant concentration of the this compound internal standard from the IS stock solution.
2. Sample Preparation (General QuEChERS Method for Soil)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide analysis.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a specific volume of the this compound internal standard working solution to the sample.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the injection solvent (e.g., a mixture of mobile phases).
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for Chloridazon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Chloridazon and this compound. The collision energy for each transition should be optimized.
-
4. Quantification
The concentration of Chloridazon in the sample is determined by calculating the ratio of the peak area of Chloridazon to the peak area of this compound. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Chloridazon in the unknown sample is then interpolated from this curve.
Logical Relationship for MRM in Mass Spectrometry
Caption: MRM transitions for Chloridazon and its internal standard, this compound.
This guide provides a foundational understanding for researchers and scientists in the procurement and application of this compound. For specific applications, it is crucial to consult the Certificate of Analysis for the particular lot of the standard and to validate the analytical method according to the specific matrix and instrumentation used.
References
Isotopic Enrichment of Chloridazon-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment of Chloridazon-d5, a deuterated analog of the herbicide Chloridazon. The incorporation of deuterium into the Chloridazon molecule is a critical process for various research applications, particularly in metabolic studies, environmental fate analysis, and as an internal standard for quantitative analysis. This document details the rationale for isotopic enrichment, potential synthesis strategies, analytical methods for verification, and the metabolic context for its use.
Introduction to Chloridazon and Isotopic Labeling
Chloridazon is a selective herbicide used to control broadleaf weeds, primarily in sugar beet cultivation.[1][2] It functions by inhibiting photosynthesis.[1][2] The study of its environmental and metabolic fate is crucial for assessing its ecological impact and ensuring food safety.
Isotopic labeling, specifically the replacement of hydrogen with its heavier, stable isotope deuterium (d or ²H), is a powerful technique in analytical and metabolic research.[3] Deuterated compounds like this compound are chemically identical to their non-deuterated counterparts but have a higher mass. This mass difference allows them to be used as tracers in metabolic studies and as internal standards for highly accurate quantification by mass spectrometry. The deuterium labeling on the phenyl ring of this compound makes it a suitable internal standard for analyzing Chloridazon and its metabolites.
Quantitative Data on Isotopic Enrichment
Commercially available this compound is characterized by its isotopic enrichment, which indicates the percentage of molecules that have been successfully labeled with deuterium. The following table summarizes typical specifications from various suppliers.
| Parameter | Specification | Source |
| Product Name | This compound (phenyl-d5) | CDN Isotopes |
| Isotopic Enrichment | 99 atom % D | CDN Isotopes |
| Chemical Purity | > 95% | CDN Isotopes |
| CAS Number | 1246818-99-4 | MedchemExpress, LGC Standards |
| Molecular Formula | C₁₀²H₅H₃ClN₃O | LGC Standards |
| Molecular Weight | 226.67 g/mol | PubChem, LGC Standards |
Experimental Protocols
While specific proprietary synthesis methods for commercial this compound are not publicly disclosed, a plausible synthetic route can be devised based on the general synthesis of Chloridazon and established deuteration techniques.
Proposed Synthesis of this compound
The synthesis of Chloridazon involves the reaction of phenylhydrazine with mucochloric acid. To produce this compound, the logical approach is to use deuterated phenylhydrazine (phenylhydrazine-d5) as a starting material.
Experimental Steps:
-
Preparation of Phenylhydrazine-d5: Phenylhydrazine can be deuterated through acid-catalyzed H-D exchange with a deuterium source like D₂O under elevated temperatures. Alternatively, deuterated benzene (benzene-d6) can be used as a starting material for the synthesis of phenylhydrazine-d5.
-
Cyclization Reaction: React phenylhydrazine-d5 with mucochloric acid in a suitable solvent (e.g., water or an alcohol/water mixture). The reaction is typically heated to facilitate the condensation and cyclization to form the pyridazinone ring structure.
-
Purification: The resulting this compound product would be purified using standard techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.
Analysis of Isotopic Enrichment
The isotopic enrichment and structural integrity of the synthesized this compound must be verified. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this analysis.
Protocol for HR-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Data Acquisition: Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range corresponding to Chloridazon and its deuterated isotopologues.
-
Data Analysis: Extract the ion chromatograms for the unlabeled Chloridazon (C₁₀H₈ClN₃O) and the fully deuterated this compound (C₁₀H₃D₅ClN₃O). Integrate the peak areas for each isotopic species to calculate the percentage of isotopic enrichment.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated NMR solvent (e.g., DMSO-d6 or CDCl₃).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the phenyl protons will confirm successful deuteration at those positions.
-
²H NMR Spectroscopy: Acquire a deuterium NMR spectrum to confirm the presence and location of the deuterium atoms on the phenyl ring.
-
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to confirm the overall carbon skeleton of the molecule remains intact.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Analytical Workflow for Isotopic Enrichment
Caption: Analytical workflow for verifying isotopic enrichment.
Metabolic Pathway of Chloridazon
Chloridazon is known to degrade in the environment and be metabolized in organisms. Its primary metabolites are desphenyl-chloridazon and methyl-desphenyl-chloridazon. The use of this compound as an internal standard allows for the accurate quantification of the parent compound during these transformation studies.
Caption: Simplified metabolic pathway of Chloridazon.
Conclusion
The isotopic enrichment of this compound provides a vital tool for researchers in environmental science, toxicology, and drug development. While detailed proprietary synthesis protocols are not available, this guide outlines the fundamental principles, plausible synthetic and analytical methodologies, and the rationale for its use. The high isotopic purity of commercially available this compound makes it an excellent internal standard for robust and accurate quantitative analysis, facilitating a deeper understanding of the pharmacokinetics and environmental fate of Chloridazon.
References
Chloridazon-d5: A Technical Safety Guide for Researchers
This guide provides a detailed overview of the safety information for Chloridazon-d5 (CAS No. 1246818-99-4), a deuterated analog of the herbicide Chloridazon. The information is compiled for researchers, scientists, and professionals in drug development who may handle this compound.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Chloridazon, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling is useful in various research applications, including metabolic studies and environmental analysis. While specific experimental data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart.
| Property | Value | Source |
| CAS Number | 1246818-99-4 | [1][2][3] |
| Molecular Formula | C₁₀H₃D₅ClN₃O | [3] |
| Molecular Weight | 226.67 g/mol | [3] |
| IUPAC Name | 5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one | |
| Synonyms | Chloridazon D5 (phenyl D5), 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazone-d5 | |
| Physical State | Solid | |
| Color | Pale-yellowish | |
| Odor | Odorless | |
| Melting Point | ~206°C (for non-deuterated form) | |
| Boiling Point | ~312.2°C at 760 mmHg (for non-deuterated form) | |
| Solubility | Water: 400 mg/L at 20°C (for non-deuterated form) | |
| Storage Temperature | Room temperature (+20°C) |
Toxicological and Hazard Information
The toxicological profile of this compound is not extensively documented. However, the GHS classification for D5-Chloridazon indicates potential for skin and eye irritation, as well as skin sensitization. Data for the parent compound, Chloridazon, and its metabolite, Chloridazon-desphenyl, are often used as a reference.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed (for Chloridazon-desphenyl) |
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented are not available in the public domain. The characterization of reference materials is typically conducted in accordance with internationally recognized standards such as ISO 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). These standards ensure the quality and reliability of the data but do not specify the experimental methodologies for individual tests.
For toxicological assessments, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are generally followed. For instance, skin and eye irritation studies are often conducted based on OECD Guidelines 404 and 405, respectively.
Safety and Handling Procedures
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken.
Caption: First aid workflow for this compound exposure.
Handling and Storage
Proper handling and storage are crucial to minimize risk.
Caption: Logical relationship for handling and storage of this compound.
Accidental Release Measures
In case of an accidental release, the following steps should be taken:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleaning: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information before handling this compound.
References
Methodological & Application
Application Note: High-Throughput Analysis of Chloridazon and its Metabolites in Environmental Samples using Chloridazon-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide chloridazon and its primary metabolite, chloridazon-desphenyl, in water and soil samples. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates Chloridazon-d5 as an internal standard to ensure high accuracy and precision. The use of an isotopically labeled internal standard is crucial for correcting variations in sample preparation and matrix effects, which are common in complex environmental samples.[1][2] This document provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and expected performance characteristics, intended for researchers, scientists, and professionals in environmental monitoring and food safety.
Introduction
Chloridazon is a selective herbicide used for the control of broadleaf weeds, particularly in beet crops.[3][4][5] Due to its persistence and the mobility of its metabolites, such as chloridazon-desphenyl, there is a growing concern about its presence in soil and water systems. Regulatory bodies worldwide have set maximum residue limits (MRLs) for pesticides in food and environmental matrices, necessitating sensitive and reliable analytical methods for monitoring.
LC-MS/MS has emerged as the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity. The use of stable isotope-labeled internal standards, such as this compound, is a well-established strategy to improve the accuracy and reproducibility of quantitative LC-MS/MS methods by compensating for matrix effects and variations during sample processing. This application note describes a validated method employing this compound for the accurate quantification of chloridazon and chloridazon-desphenyl.
Experimental
Materials and Reagents
-
Standards: Chloridazon, Chloridazon-desphenyl, and this compound (analytical grade).
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade). Formic acid (Optima LC-MS grade).
-
Salts: Magnesium sulfate (anhydrous), Sodium chloride, Disodium hydrogen citrate, Trisodium citrate (for QuEChERS extraction).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges for water sample cleanup.
-
Syringe Filters: 0.22 µm PTFE or PVDF.
Sample Preparation
-
Filter a 100 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Add 100 µL of a 1 µg/mL this compound internal standard solution to the filtered water sample.
-
Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 100 µL of a 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate) and shake immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant for cleanup or direct injection after filtration. For cleaner samples, a dispersive SPE (dSPE) step with PSA and C18 sorbents can be added.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as an Atlantis Premier BEH Z-HILIC, 2.1x100 mm, 1.7µm, is recommended for good retention and separation of these polar compounds.
-
Mobile Phase:
-
A: 5 mmol Ammonium formate in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would start at a high percentage of organic phase and gradually increase the aqueous phase to retain and elute the polar analytes on a HILIC column.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: Multiple Reaction Monitoring (MRM) transitions for each analyte and the internal standard should be optimized. The quantifier transition is used for quantification, while the qualifier transition is used for confirmation.
Results and Discussion
Method Performance
The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to excellent accuracy and precision.
Table 1: LC-MS/MS Parameters for Chloridazon, Chloridazon-desphenyl, and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Chloridazon | 222.1 | 77.1 | 130.1 | 25 |
| Chloridazon-desphenyl | 146.0 | 88.0 | 104.0 | 20 |
| This compound (IS) | 227.1 | 82.1 | 135.1 | 25 |
Table 2: Method Validation Data
| Parameter | Chloridazon | Chloridazon-desphenyl |
| Linearity Range (µg/L) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.995 | >0.995 |
| Limit of Detection (LOD) (µg/L) | 0.05 | 0.03 |
| Limit of Quantification (LOQ) (µg/L) | 0.1 | 0.1 |
| Recovery (Water, n=6) | 92-105% | 95-108% |
| Recovery (Soil, n=6) | 88-102% | 90-106% |
| Precision (RSD%, n=6) | <10% | <10% |
Visualization of Protocols
Caption: Workflow for Chloridazon analysis using this compound.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of chloridazon and its metabolite chloridazon-desphenyl in environmental matrices. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for regulatory compliance and environmental monitoring. The sample preparation protocols are straightforward and can be adapted to different laboratory workflows.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 5. plantprotection.pl [plantprotection.pl]
Quantitative Analysis of Chloridazon in Environmental Matrices Using Chloridazon-d5 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of the herbicide Chloridazon in environmental samples, such as soil and agricultural products. The protocol utilizes a robust and sensitive method based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and incorporates the use of a stable isotope-labeled internal standard, Chloridazon-d5, to ensure high accuracy and precision.
Introduction
Chloridazon is a selective herbicide used for the control of broadleaf weeds, primarily in sugar beet and fodder beet cultivation. Due to its potential for environmental contamination, particularly of water sources, and the persistence of its main metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC), sensitive and accurate monitoring methods are crucial.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4][5]
This application note details the necessary protocols for sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Chloridazon analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE cleanup
-
Syringe filters (0.22 µm)
Sample Preparation: QuEChERS Protocol for Soil
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Sample Homogenization : Ensure the soil sample is homogenous by sieving to remove large debris.
-
Weighing : Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. For dry soil samples, add an appropriate amount of water to achieve a total water content of approximately 80-95%.
-
Internal Standard Spiking : Spike the sample with an appropriate volume of this compound working solution to achieve a final concentration relevant to the expected analyte concentration range.
-
Extraction :
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup :
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. For samples with high organic matter, different sorbent combinations may be necessary.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation :
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Sample Preparation: QuEChERS Protocol for Fruits and Vegetables (e.g., Spinach)
This protocol is adapted for high water content matrices.
-
Sample Homogenization : Homogenize the fruit or vegetable sample to a puree.
-
Weighing : Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking : Spike the sample with the this compound internal standard.
-
Extraction :
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge for 5 minutes.
-
-
dSPE Cleanup :
-
Transfer an aliquot of the supernatant to a dSPE tube containing MgSO₄, PSA, and potentially GCB for highly pigmented samples like spinach to remove chlorophyll.
-
Vortex and centrifuge as described in the soil protocol.
-
-
Final Extract Preparation : Filter the supernatant into an autosampler vial for analysis.
Instrumental Analysis: LC-MS/MS
Liquid Chromatography (LC) Conditions
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A : Water with 0.1% formic acid
-
Mobile Phase B : Acetonitrile with 0.1% formic acid
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate : 0.3 - 0.5 mL/min
-
Injection Volume : 5 - 10 µL
-
Column Temperature : 40 °C
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor and product ions for Chloridazon and its deuterated internal standard must be optimized. At least two transitions (one for quantification and one for qualification) should be monitored for each analyte.
Data Presentation
The following tables summarize the key parameters for the quantitative analysis of Chloridazon.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 Reversed-Phase |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Chloridazon and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Chloridazon | 222.0 | 104.1 | 92.1 | 28 / 36 |
| This compound | 227.0 | 109.1 | 97.1 | To be optimized |
Note: The collision energy for this compound should be optimized but is expected to be similar to that of the unlabeled compound.
Table 3: Method Validation Data (Representative)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Recovery (%) | 85 - 110% |
| Precision (%RSD) | < 15% |
These are typical performance characteristics for such methods and should be established by the analyzing laboratory.
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
Application Note: High-Throughput Analysis of Chloridazon and its Metabolite Desphenyl-Chloridazon in Environmental Samples using LC-MS/MS with Chloridazon-d5 Internal Standard
Introduction
Chloridazon is a selective herbicide that has been widely used in agriculture. Its primary metabolite, desphenyl-chloridazon, is more persistent and mobile in soil and water, leading to concerns about environmental contamination.[1][2] Robust and sensitive analytical methods are crucial for monitoring these compounds in various environmental matrices to ensure regulatory compliance and environmental safety. This application note details a validated method for the simultaneous quantification of chloridazon and desphenyl-chloridazon in water and soil samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with the aid of a deuterated internal standard, Chloridazon-d5, to ensure accuracy and precision.
Methodology
The analytical workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection. The use of an isotopically labeled internal standard, this compound, is critical for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring high-quality quantitative data.
Experimental Workflow
Caption: Experimental workflow for the analysis of Chloridazon and its metabolites.
Signaling Pathway of Chloridazon Degradation
Caption: Degradation pathway of Chloridazon to its major metabolites.
Experimental Protocols
Materials and Reagents
-
Chloridazon (analytical standard)
-
Desphenyl-chloridazon (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (for water samples)
-
QuEChERS extraction salts (for soil samples)
Sample Preparation
Water Samples (Direct Injection) For water samples with expected high concentrations or for rapid screening, a direct injection method can be employed.
-
Collect water samples in amber glass bottles and store at 4°C.
-
Allow samples to reach room temperature.
-
Fortify an aliquot of the sample with this compound internal standard solution to a final concentration of 50 ng/L.
-
Vortex mix for 30 seconds.
-
Transfer the sample to an autosampler vial for UPLC-MS/MS analysis. For highly polar metabolites, direct large volume injection can be a suitable approach.[3]
Water Samples (Solid Phase Extraction - SPE) For trace-level analysis and to minimize matrix effects, an SPE procedure is recommended.
-
Condition an appropriate SPE cartridge with methanol followed by ultrapure water.
-
Pass a known volume of the water sample (e.g., 500 mL), fortified with this compound, through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
Transfer to an autosampler vial for analysis. Recoveries for this method generally range from 70% to 120%.[2][4]
Soil Samples (QuEChERS Extraction) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting pesticides from complex soil matrices.
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Spike with this compound internal standard.
-
Add 10 mL of acetonitrile and QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant for clean-up using dispersive SPE (d-SPE).
-
Evaporate the final extract and reconstitute in the initial mobile phase for UPLC-MS/MS analysis. This method has been shown to yield recoveries between 70% and 120% with precision values (RSD) below 20%.
UPLC-MS/MS Conditions
Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 100 µL (depending on the sample preparation method).
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table lists the optimized MRM transitions for the analytes and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chloridazon | 222.0 | 104.1 | 28 |
| 222.0 | 92.1 | 36 | |
| Desphenyl-chloridazon | 146.0 | 102.0 | 15 |
| 146.0 | 75.0 | 25 | |
| This compound (IS) | 227.0 | 109.1 | 28 |
| 227.0 | 97.1 | 36 | |
| Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Chloridazon. It is essential to optimize these transitions on the specific instrument being used. |
Data Presentation
The following tables summarize the quantitative performance of the method.
Table 1: Method Validation Data for Water Samples
| Analyte | Linearity (r²) | LOQ (ng/L) | Recovery (%) | RSD (%) |
| Chloridazon | >0.99 | 10 | 85 - 110 | <15 |
| Desphenyl-chloridazon | >0.99 | 10 | 80 - 115 | <15 |
Table 2: Method Validation Data for Soil Samples
| Analyte | Linearity (r²) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Chloridazon | >0.99 | 1.0 | 75 - 110 | <20 |
| Desphenyl-chloridazon | >0.99 | 1.0 | 70 - 115 | <20 |
Data compiled from various sources demonstrating typical method performance.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of Chloridazon and its primary metabolite, desphenyl-chloridazon, in water and soil samples. The use of UPLC-MS/MS combined with a deuterated internal standard (this compound) ensures high sensitivity, selectivity, and accuracy. The described sample preparation techniques are robust and suitable for various environmental monitoring programs. This method is well-suited for researchers, scientists, and professionals in the field of environmental analysis and drug development who require reliable and high-throughput analytical solutions.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Chloridazon and its Metabolites in Water Samples using Isotope Dilution LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the herbicide chloridazon and its primary degradation products, desphenyl-chloridazon and methyl-desphenyl-chloridazon, in various water matrices. The method utilizes a direct injection approach followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using Chloridazon-d5 as an internal standard. This approach ensures high accuracy and precision by correcting for matrix effects and variations in instrument response. The described protocol is suitable for high-throughput environmental monitoring and provides reliable data for regulatory compliance and water quality assessment.
Introduction
Chloridazon is a widely used herbicide for the control of broadleaf weeds, particularly in sugar beet cultivation. Due to its application, residues of the parent compound and its more polar and persistent metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon, can be found in surface and groundwater.[1][2][3] Monitoring the presence of these compounds in water is crucial for ensuring environmental and human safety.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice for the determination of pesticide residues in water due to its high selectivity and sensitivity.[4] However, the analysis of polar pesticides and their metabolites in complex matrices can be challenging due to matrix-induced signal suppression or enhancement. The use of stable isotope-labeled internal standards, such as this compound, in an isotope dilution mass spectrometry (IDMS) workflow is a highly effective strategy to compensate for these matrix effects and ensure accurate quantification.[5]
This application note provides a detailed protocol for the analysis of chloridazon, desphenyl-chloridazon, and methyl-desphenyl-chloridazon in water samples. The method involves a simple sample preparation step followed by rapid LC-MS/MS analysis, making it ideal for routine laboratory use.
Experimental
Materials and Reagents
-
Standards: Chloridazon (CAS 1698-60-8), Desphenyl-chloridazon (CAS 6339-19-1), Methyl-desphenyl-chloridazon, and this compound (phenyl-d5, CAS 1246818-99-4) reference standards were of high purity (≥98%).
-
Solvents: LC-MS grade acetonitrile, methanol, and water were used.
-
Reagents: Formic acid (≥98%) and ammonium formate (≥99%) were of analytical grade.
Standard Preparation
Stock solutions of chloridazon, desphenyl-chloridazon, methyl-desphenyl-chloridazon, and this compound were prepared in methanol at a concentration of 1 mg/mL. A mixed working standard solution containing the three target analytes was prepared by diluting the stock solutions in methanol. A separate working solution of the internal standard, this compound, was also prepared in methanol. Calibration standards were prepared by spiking the mixed working standard solution into blank water samples to achieve a concentration range of 0.01 to 10 µg/L. Each calibration standard was spiked with the this compound internal standard solution to a final concentration of 1 µg/L.
Sample Preparation
Water samples were collected in clean glass bottles and stored at 4°C until analysis. For analysis, an aliquot of the water sample was transferred to an autosampler vial. The internal standard solution (this compound) was added to each sample to a final concentration of 1 µg/L. The samples were then vortexed and directly injected into the LC-MS/MS system.
Instrumentation
An Agilent 1290 Infinity II LC system coupled to an Agilent 6490 Triple Quadrupole LC/MS system was used for the analysis.
LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
MRM Transitions:
The multiple reaction monitoring (MRM) mode was used for the quantification and confirmation of the analytes. The optimized MRM transitions are provided in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |
| Chloridazon | 222.0 | 77.0 | 117.0 | 25 |
| Desphenyl-chloridazon | 146.0 | 117.0 | 89.0 | 20 |
| Methyl-desphenyl-chloridazon | 160.0 | 117.0 | 91.0 | 20 |
| This compound (IS) | 227.0 | 82.0 | 122.0 | 25 |
Results and Discussion
Method Performance
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Quantitative Data Summary
| Analyte | Linearity (r²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD, %) |
| Chloridazon | >0.998 | 0.005 | 0.015 | 95 - 105 | < 5 |
| Desphenyl-chloridazon | >0.999 | 0.003 | 0.010 | 98 - 108 | < 4 |
| Methyl-desphenyl-chloridazon | >0.998 | 0.004 | 0.012 | 93 - 103 | < 6 |
The method demonstrated excellent linearity over the tested concentration range with correlation coefficients (r²) greater than 0.998 for all analytes. The limits of quantification were well below the regulatory limits for pesticide residues in drinking water. The use of this compound as an internal standard resulted in high accuracy, with recoveries for all analytes within the acceptable range of 70-120%, and excellent precision, with relative standard deviations (RSD) below 6%.
Experimental Workflow
Figure 1. Experimental workflow for the analysis of chloridazon and its metabolites.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of chloridazon and its major metabolites in water samples. The direct injection approach minimizes sample preparation time, making the method suitable for high-throughput analysis. The use of this compound as an internal standard effectively compensates for matrix effects, ensuring high accuracy and precision of the results. This method can be readily implemented in environmental monitoring laboratories for the routine analysis of these important pesticide residues in water.
References
Application Note and Protocol: Preparation of Chloridazon-d5 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction Chloridazon-d5 is the deuterium-labeled form of Chloridazon, a pyridazinone herbicide used to control broadleaved weeds.[1] In analytical and research settings, this compound is essential as an internal standard for the quantitative analysis of Chloridazon residues in environmental and food samples via methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] Its use as a tracer is also valuable in studies of drug metabolism and pharmacokinetics.[2] The preparation of accurate and precise stock and working solutions is the foundational step for reliable quantification. This document provides a detailed protocol for the preparation of this compound solutions.
Compound Data and Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for accurate weighing and solvent selection.
| Property | Value | Source |
| Chemical Name | 5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one | [3][4] |
| Synonyms | Chloridazon D5 (phenyl D5) | |
| CAS Number | 1246818-99-4 | |
| Molecular Formula | C₁₀H₃D₅ClN₃O | |
| Molecular Weight | 226.67 g/mol | |
| Isotopic Enrichment | ≥99 atom % D | |
| Unlabeled CAS No. | 1698-60-8 | |
| Storage Conditions | Store at room temperature or as specified by the supplier. | |
| Stability | Stable if stored under recommended conditions. Re-analyze after three years. |
Safety Precautions
Before handling, it is mandatory to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle the neat compound and prepare concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Hazard Information: Based on related compounds, this compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation. Avoid breathing dust, fumes, and vapors.
-
Disposal: Dispose of all waste, including empty vials, contaminated labware, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Protocol 1: Preparation of a 1000 µg/mL Primary Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution from a neat (solid) standard.
Materials and Equipment:
-
This compound neat standard
-
High-purity solvent (e.g., Acetonitrile, Methanol, HPLC-grade or equivalent)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL Class A volumetric flask with stopper
-
Weighing paper or boat
-
Spatula
-
Pasteur pipettes
-
Ultrasonic bath
-
Vortex mixer
-
Amber glass vial for storage
Procedure:
-
Calculation: Calculate the mass of this compound neat standard required. To prepare 10 mL of a 1000 µg/mL (1 mg/mL) solution, you will need 10 mg of the standard.
-
Mass (mg) = Concentration (mg/mL) x Volume (mL)
-
Mass = 1 mg/mL x 10 mL = 10 mg
-
-
Weighing: Accurately weigh approximately 10 mg of the this compound standard using an analytical balance. Record the exact weight to four decimal places (e.g., 10.05 mg).
-
Dissolution:
-
Carefully transfer the weighed standard into the 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., Acetonitrile), approximately 5-7 mL, to the flask.
-
Stopper the flask and vortex gently to dissolve the compound. If the solid does not dissolve completely, place the flask in an ultrasonic bath for 5-10 minutes.
-
-
Dilution to Volume:
-
Once the solid is completely dissolved, allow the solution to return to room temperature.
-
Carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask. Use a Pasteur pipette for the final additions to avoid overshooting the mark.
-
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Concentration Correction: Recalculate the exact concentration of the stock solution based on the actual mass weighed.
-
Actual Concentration (µg/mL) = (Actual Mass (mg) / Volume (mL)) x 1000
-
Example: (10.05 mg / 10 mL) x 1000 = 1005 µg/mL
-
-
Storage: Transfer the solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at the recommended temperature.
Protocol 2: Preparation of Working Solutions (Serial Dilution)
Working solutions are prepared by diluting the primary stock solution to the desired concentration range for analysis.
Materials and Equipment:
-
Prepared this compound primary stock solution
-
High-purity solvent (same as used for the stock solution)
-
Class A volumetric flasks (e.g., 5 mL, 10 mL)
-
Calibrated micropipettes and tips
-
Amber glass vials for storage
Procedure:
-
Calculation: Use the dilution equation C₁V₁ = C₂V₂ to determine the volume of the stock solution needed.
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be transferred
-
C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Example Dilution (Preparing a 10 µg/mL solution):
-
To prepare 10 mL of a 10 µg/mL working solution from a 1000 µg/mL stock solution:
-
V₁ = (C₂ x V₂) / C₁ = (10 µg/mL x 10 mL) / 1000 µg/mL = 0.1 mL (or 100 µL)
-
-
Preparation:
-
Transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask using a calibrated micropipette.
-
Add the solvent to the flask until it is about 90% full.
-
Stopper and vortex to mix.
-
Carefully add solvent up to the calibration mark.
-
Stopper and invert 15-20 times to ensure homogeneity.
-
-
Storage: Transfer the working solution to a new, clearly labeled amber vial. Store under the same conditions as the stock solution.
-
Further Dilutions: Repeat the process to create a series of working standards as required for your analytical curve.
Workflow and Data Presentation
Workflow Diagram
The following diagram illustrates the logical flow from weighing the neat standard to the final preparation of working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Example Dilution Series
The table below provides an example of a serial dilution scheme starting from the 1000 µg/mL primary stock solution.
| Target Concentration (µg/mL) | Starting Solution Concentration (µg/mL) | Volume of Starting Solution | Final Volume (mL) | Solvent |
| 100 | 1000 | 1.0 mL | 10 | Acetonitrile |
| 10 | 100 | 1.0 mL | 10 | Acetonitrile |
| 1.0 | 10 | 1.0 mL | 10 | Acetonitrile |
| 0.1 | 1.0 | 1.0 mL | 10 | Acetonitrile |
| 0.01 | 0.1 | 1.0 mL | 10 | Acetonitrile |
References
Application Note: Solid-Phase Extraction Protocol for Chloridazon Analysis in Water Samples Using Chloridazon-d5 Internal Standard
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of the herbicide Chloridazon in water samples. To ensure high accuracy and precision, the method employs a deuterated internal standard, Chloridazon-d5. The subsequent analysis is performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, environmental scientists, and analytical chemists requiring a sensitive and reproducible method for monitoring Chloridazon levels in aqueous matrices.
Introduction
Chloridazon is a selective herbicide used for the control of broadleaf weeds, primarily in sugar beet cultivation.[1] Due to its potential to contaminate surface and groundwater, sensitive and accurate analytical methods are required for environmental monitoring.[2] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results.[4][5]
This application note provides a detailed SPE protocol using C18 cartridges for the extraction of Chloridazon from water samples, followed by LC-MS/MS analysis.
Experimental Protocol
Materials and Reagents
-
SPE Cartridges: C18 cartridges (500 mg, 6 mL)
-
Solvents (HPLC or pesticide residue grade):
-
Methanol
-
Acetonitrile
-
Dichloromethane
-
Deionized water
-
Formic acid
-
-
Standards:
-
Chloridazon analytical standard
-
This compound internal standard solution (in acetonitrile)
-
-
Reagents:
-
Sodium sulfate (anhydrous)
-
-
Equipment:
-
SPE manifold
-
Nitrogen evaporator
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
-
Sample Preparation
-
Collect water samples in clean amber glass bottles.
-
Filter the water samples through a 0.45 µm glass fiber filter to remove any particulate matter.
-
For a 500 mL water sample, add a known amount of this compound internal standard solution to achieve a final concentration of 100 ng/L.
-
Acidify the water sample to a pH of approximately 3 by adding formic acid.
Solid-Phase Extraction (SPE) Procedure
The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.
-
Conditioning:
-
Pass 5 mL of dichloromethane through the C18 cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 5 mL of deionized water (pH 3). Do not allow the cartridge to go dry at this stage.
-
-
Loading:
-
Load the prepared 500 mL water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained Chloridazon and this compound from the cartridge with two aliquots of 3 mL of a methanol/dichloromethane (50:50, v/v) mixture.
-
Collect the eluate in a clean collection tube.
-
Eluate Post-Treatment
-
Dry the collected eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for Chloridazon and this compound should be optimized on the specific instrument.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Chloridazon using the described SPE-LC-MS/MS method with this compound as an internal standard. Actual performance may vary depending on the specific instrumentation and matrix.
| Parameter | Chloridazon | This compound (Internal Standard) |
| Linearity (r²) | > 0.995 | - |
| Recovery (%) | 85 - 110% | 80 - 115% |
| Limit of Detection (LOD) | 0.5 - 2 ng/L | - |
| Limit of Quantification (LOQ) | 2 - 5 ng/L | - |
| Precision (RSD%) | < 15% | < 15% |
Recovery and precision data are typically determined by analyzing spiked blank water samples at different concentration levels.
Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of Chloridazon.
Conclusion
The described solid-phase extraction protocol, coupled with LC-MS/MS analysis and the use of a deuterated internal standard, provides a highly effective method for the quantification of Chloridazon in water samples. This method is sensitive, accurate, and reproducible, making it suitable for routine environmental monitoring and research applications. The use of this compound is critical for mitigating matrix effects and ensuring the reliability of the analytical data.
References
Application Notes and Protocols for the Analysis of Chloridazon Herbicide Residues in Food using Chloridazon-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloridazon is a selective herbicide formerly used in the cultivation of crops such as sugar beets, fodder beets, and spinach.[1] Although its use has been phased out in many regions, including the European Union, its persistence and the mobility of its main metabolites, chloridazon-desphenyl (DPC) and chloridazon-methyl-desphenyl (MDPC) , necessitate continued monitoring in food products and environmental samples to ensure food safety.[2]
Stable isotope-labeled internal standards are crucial for accurate and precise quantification of pesticide residues in complex food matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] They effectively compensate for matrix effects, variations in extraction recovery, and instrument response fluctuations.[3] Chloridazon-d5 (phenyl-d5) is the ideal internal standard for the analysis of chloridazon, as its chemical and physical properties are nearly identical to the parent compound, ensuring it behaves similarly throughout the analytical process.
These application notes provide a comprehensive overview and detailed protocols for the determination of chloridazon and its primary metabolite, chloridazon-desphenyl, in food matrices, employing this compound as an internal standard to ensure high-quality, reliable data.
Analytical Strategy Overview
The recommended analytical workflow involves sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using LC-MS/MS. The QuEChERS method allows for efficient extraction of a broad range of pesticides from various food matrices with minimal solvent usage.[2] The use of this compound as an internal standard, introduced at the beginning of the sample preparation, is key to achieving accurate quantification.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for High Water Content Food Matrices (e.g., Beets, Spinach)
This protocol is adapted from the standard QuEChERS EN 15662 method.
1. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Chloridazon analytical standard
-
Chloridazon-desphenyl analytical standard
-
This compound internal standard solution (in acetonitrile)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE cleanup
-
High-speed refrigerated centrifuge
-
Vortex mixer
2. Sample Homogenization:
-
Chop the food sample into small pieces.
-
Homogenize the sample using a high-speed blender to achieve a uniform consistency.
-
Store the homogenate in a sealed container at -20°C if not used immediately.
3. Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a precise volume of the this compound internal standard solution to achieve a final concentration appropriate for the expected analyte levels (e.g., 50 ng/mL).
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes at 4°C.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes at 4°C.
-
Transfer the cleaned extract into a vial for LC-MS/MS analysis. The extract may be diluted with a suitable solvent (e.g., acetonitrile/water) if necessary.
Protocol 2: LC-MS/MS Analysis
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions (Illustrative Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to separate the analytes from matrix interferences. For example:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the specific instrument.
Data Presentation
Table 1: LC-MS/MS MRM Transitions for Chloridazon and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Qualifier) |
| Chloridazon | 222.0 | 77.0 | 30 | 92.0 | 30 |
| Chloridazon-desphenyl | 146.0 | 104.0 | 15 | 77.0 | 25 |
| This compound (Internal Standard) | 227.0 | 82.0 | 30 | 97.0 | 30 |
Note: The MRM transitions and collision energies for this compound are predicted based on a +5 Da mass shift from the parent compound and may require optimization on the specific instrument used.
Table 2: Method Performance Characteristics (Illustrative)
The following data are representative of the expected performance for a validated method based on similar pesticide residue analyses. Actual performance should be determined through in-house validation.
| Analyte | Matrix | Fortification Level (ng/g) | Mean Recovery (%) | RSD (%) | LOQ (ng/g) |
| Chloridazon | Beetroot | 10 | 95 | 8 | 5 |
| 50 | 98 | 6 | |||
| Chloridazon-desphenyl | Beetroot | 10 | 92 | 10 | 5 |
| 50 | 96 | 7 | |||
| Chloridazon | Spinach | 10 | 90 | 12 | 5 |
| 50 | 94 | 9 | |||
| Chloridazon-desphenyl | Spinach | 10 | 88 | 14 | 5 |
| 50 | 91 | 11 |
Mandatory Visualizations
Caption: Experimental workflow for Chloridazon residue analysis.
Caption: Primary degradation pathway of Chloridazon in the environment.
References
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Chloridazon and its Metabolites using Chloridazon-d5
Introduction
Chloridazon is a selective herbicide historically used for the control of broadleaf weeds, particularly in sugar beet cultivation. Due to the persistence and mobility of its primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC), in soil and water, there is a significant need for sensitive and accurate analytical methods to monitor their presence in the environment and food products. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. This is achieved by using a stable isotope-labeled version of the analyte as an internal standard, which behaves identically to the native analyte during sample preparation, extraction, and ionization, thus compensating for matrix effects and variations in instrument response. This document provides detailed application notes and protocols for the quantitative analysis of chloridazon, desphenyl-chloridazon, and methyl-desphenyl-chloridazon in various matrices using Chloridazon-d5 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry relies on the addition of a known amount of an isotopically labeled analyte (internal standard) to a sample. The labeled and unlabeled forms of the analyte are chemically identical and therefore exhibit the same behavior during sample processing and analysis. The ratio of the signal intensity of the native analyte to the isotopically labeled standard is measured by the mass spectrometer. Since the concentration of the internal standard is known, the concentration of the native analyte in the sample can be accurately determined.
Application Notes and Protocols for the Analytical Method of Desphenyl-chloridazon using Chloridazon-d5
This document provides detailed application notes and protocols for the quantitative analysis of desphenyl-chloridazon in environmental matrices, utilizing Chloridazon-d5 as an internal standard. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Desphenyl-chloridazon is the primary and more persistent metabolite of the herbicide chloridazon.[1][2] Its presence in water bodies is a growing environmental concern, necessitating sensitive and reliable analytical methods for its quantification.[1][3] This application note details a robust analytical method employing Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The use of an isotopically labeled internal standard, this compound, is crucial for compensating for matrix effects and ensuring accurate quantification, especially in complex matrices like surface water, groundwater, and drinking water.[3]
Experimental Protocols
Sample Preparation
For aqueous samples such as surface water, groundwater, and drinking water, a direct large volume injection approach is often suitable.
Protocol for Water Samples:
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Collect water samples in clean, appropriate containers.
-
If necessary, filter the samples through a 0.45 µm filter to remove particulate matter.
-
For a 1 mL sample, add a specific volume of a standard solution of this compound (e.g., 10 µL of a 1 µg/mL solution).
-
Vortex the sample to ensure homogeneity.
-
The sample is now ready for UPLC-MS/MS analysis.
For more complex matrices like honey, a QuPPe (Quick Polar Pesticides) method can be employed.
Protocol for Honey Samples (Adapted from QuPPe):
-
Weigh 5 g of homogenized honey sample into a 50 mL centrifuge tube.
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Add 10 mL of methanol containing 1% formic acid.
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Add the internal standard solution (this compound).
-
Shake vigorously for 15 minutes.
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Centrifuge the sample.
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Filter the supernatant through a 0.2 µm filter into an HPLC vial for analysis.
UPLC-MS/MS Analysis
The following parameters are recommended for the analysis of desphenyl-chloridazon using a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC and Mass Spectrometry Conditions
| Parameter | Value |
| UPLC System | |
| Column | Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 50 mmol NH4-formate in purified water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 100 µL (for water samples) |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| MRM Transitions | |
| Desphenyl-chloridazon | Specific transitions to be optimized |
| This compound | Specific transitions to be optimized |
Data Presentation
The following tables summarize the quantitative data typically obtained during the validation of this analytical method.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 10 ng/L |
| Limit of Quantitation (LOQ) | Typically 3x LOD |
| Intraday Precision (% RSD) | < 5% |
| Accuracy (% Recovery) | 92-108% |
Table 3: MRM Transitions and Optimized Parameters (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Desphenyl-chloridazon | 146.0 | 117.0 | 20 | 15 |
| Desphenyl-chloridazon (Quantifier) | 146.0 | 77.0 | 20 | 25 |
| This compound | 151.0 | 122.0 | 20 | 15 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of desphenyl-chloridazon.
Caption: Experimental workflow for desphenyl-chloridazon analysis.
Caption: Role of internal standard in mitigating matrix effects.
References
Troubleshooting & Optimization
Optimizing Chloridazon-d5 as an Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of Chloridazon-d5 for use as an internal standard (IS) in analytical methods. By following these recommendations, users can enhance the accuracy and reliability of their quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound, a deuterated analog of the herbicide Chloridazon, is an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the non-labeled analyte. This similarity allows it to co-elute and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement. This leads to more accurate and precise quantification of Chloridazon.
Q2: What is the optimal concentration for this compound in my samples?
A2: The ideal concentration of an internal standard should be consistent across all samples, including calibration standards and quality controls. A common practice is to add the internal standard at a concentration that falls within the mid-range of the analyte's calibration curve. This ensures a stable and reproducible signal that is not so high as to cause detector saturation or ion suppression of the analyte. Since specific concentrations for this compound are matrix-dependent, an experimental approach is necessary to determine the optimal concentration for your specific application.
Q3: How do I determine the optimal concentration of this compound for my assay?
A3: A systematic approach is required to determine the optimal concentration. This typically involves preparing a series of blank matrix samples spiked with a fixed concentration of the analyte and varying concentrations of this compound. The goal is to identify a concentration that provides a stable and reproducible peak area for the internal standard without affecting the analyte's response. A detailed experimental protocol is provided below.
Q4: What are "matrix effects" and can this compound help mitigate them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., soil, water, plasma). This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because this compound is structurally and chemically similar to Chloridazon, it is affected by the matrix in a similar way. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, thus mitigating the impact of matrix effects.[1]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent Internal Standard (IS) Peak Area | - Pipetting or dilution errors.- Inconsistent sample preparation.- Instrument instability (e.g., fluctuating spray in MS).[2][3] | - Verify pipette calibration and technique.- Ensure consistent timing and steps in the sample preparation workflow.- Check instrument performance, including pump flow rate and source stability. |
| Low IS Signal or No Peak Detected | - Incorrect spiking of the IS.- Degradation of the IS stock solution.- Severe ion suppression from the matrix. | - Prepare a fresh dilution of the IS and re-spike a new set of samples.- Store IS stock solutions according to the manufacturer's recommendations.- Dilute the sample extract to reduce matrix effects.- Optimize chromatographic conditions to separate the analyte and IS from interfering matrix components. |
| High IS Signal Leading to Detector Saturation | - IS concentration is too high.- Errors in the preparation of the IS working solution. | - Prepare a new, more dilute working solution of the IS.- Re-evaluate the optimal IS concentration using the experimental protocol below. |
| Poor Linearity of Calibration Curve | - Inappropriate IS concentration affecting analyte response.- IS not effectively compensating for matrix effects across the concentration range. | - Re-optimize the IS concentration.- Ensure the chosen IS concentration provides a consistent response ratio (analyte area / IS area) across all calibration points. |
| IS Peak Shape is Poor (e.g., tailing, fronting) | - Chromatographic issues (e.g., column degradation, mobile phase incompatibility).- Co-elution with an interfering compound. | - Equilibrate the column properly before injection.- Use a guard column to protect the analytical column.- Optimize the mobile phase composition and gradient. |
Experimental Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a given analytical method.
Objective: To identify a this compound concentration that provides a consistent and reproducible signal and accurately corrects for variability without impacting the analyte's performance.
Materials:
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Blank matrix (e.g., drug-free plasma, organic-free water)
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Chloridazon analytical standard
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This compound internal standard stock solution (e.g., 100 µg/mL in acetonitrile)
-
All necessary solvents and reagents for the analytical method
Procedure:
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Prepare Analyte Spiking Solution: Prepare a solution of Chloridazon at a concentration representing the middle of your intended calibration curve (e.g., 50 ng/mL).
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Prepare a Series of IS Working Solutions: From the this compound stock solution, prepare a series of working solutions at different concentrations (e.g., 10, 25, 50, 100, 200 ng/mL).
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Spike Samples:
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Take a set of blank matrix samples.
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Spike each sample with the analyte spiking solution to achieve the mid-range concentration.
-
Spike each of these samples with one of the varying concentrations of the this compound working solutions. Prepare at least three replicates for each concentration level.
-
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Sample Preparation: Process the spiked samples according to your established extraction or sample preparation protocol.
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Analysis: Analyze the prepared samples using your LC-MS/MS method.
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Data Evaluation:
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IS Response Stability: For each concentration of this compound, calculate the mean, standard deviation, and coefficient of variation (%CV) of the peak area across the replicates. A %CV of <15% is generally desirable.
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Analyte Response Consistency: Evaluate the peak area of the Chloridazon analyte across the different IS concentrations. The analyte response should remain consistent and not show signs of suppression or enhancement due to the increasing IS concentration.
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Response Ratio: Calculate the ratio of the analyte peak area to the IS peak area for each sample. The optimal IS concentration should yield a consistent response ratio with low variability.
-
Data Presentation:
| This compound Concentration (ng/mL) | Mean IS Peak Area | IS Peak Area %CV | Mean Analyte Peak Area | Analyte Peak Area %CV | Mean Response Ratio (Analyte/IS) | Response Ratio %CV |
| 10 | 50,000 | 18.2 | 250,000 | 5.1 | 5.0 | 19.5 |
| 25 | 125,000 | 12.5 | 255,000 | 4.8 | 2.04 | 13.2 |
| 50 | 260,000 | 8.9 | 252,000 | 5.3 | 0.97 | 9.8 |
| 100 | 510,000 | 7.5 | 248,000 | 5.5 | 0.49 | 8.7 |
| 200 | 1,100,000 | 6.8 | 230,000 | 6.1 | 0.21 | 7.9 |
Note: The data in this table is for illustrative purposes only.
Workflow Diagrams
Caption: Workflow for the experimental optimization of this compound concentration.
Caption: Logical workflow for troubleshooting inconsistent internal standard response.
References
Troubleshooting poor peak shape for Chloridazon-d5 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Chloridazon-d5.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing fronting?
Peak fronting, where the leading edge of the peak is sloped, can be caused by several factors:
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Sample Overload: Injecting too much sample can saturate the column, causing the excess analyte to travel through the column more quickly.[1] To resolve this, try diluting your sample or reducing the injection volume.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can lead to peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
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Column Issues: A void or channel in the column packing material can disrupt the flow path and cause distorted peaks. This usually requires column replacement.
Q2: What are the common causes of peak tailing for this compound?
Peak tailing, an asymmetry where the latter part of the peak is drawn out, is a common issue. For a polar compound like this compound, potential causes include:
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Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.
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Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between the analyte and the stationary phase. For polar compounds, adjusting the pH can significantly improve peak shape.
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Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape. Flushing the column with a strong solvent may resolve this issue.
Q3: I am observing split peaks for this compound. What could be the reason?
Split peaks can arise from various instrumental and chemical issues:
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Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be introduced unevenly, resulting in a split peak.
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Injector Problems: A faulty injector valve or rotor seal can cause the sample to be introduced in two separate bands.
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Sample Solvent/Mobile Phase Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion, including splitting.
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Co-elution: While less likely with a pure standard, in a complex matrix, an interfering compound could be co-eluting with this compound.
Q4: Does the deuterium labeling in this compound affect its chromatography?
Yes, deuterium labeling can have a slight effect on the chromatographic behavior. This is known as the chromatographic isotope effect. In reversed-phase HPLC, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts. This is referred to as an "inverse isotope effect" and is generally a small and reproducible shift. While this slight shift is normal, significant or inconsistent retention time differences may indicate other underlying issues with the HPLC system or method.
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with residual silanols. | Use a column with high-purity silica or an end-capped column. Consider adding a mobile phase additive like triethylamine (TEA) in low concentrations, though this is often not necessary with modern columns. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH. For a compound like Chloridazon, which has a pKa, operating at a pH at least 2 units away from the pKa will ensure it is in a single ionic state, which generally improves peak shape.[2][3] | |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced. | |
| Peak Fronting | Sample overload. | Reduce the injection volume or dilute the sample. |
| Sample solvent is stronger than the mobile phase. | Prepare the sample in the initial mobile phase whenever possible. | |
| Column void or collapse. | Replace the column. | |
| Split Peaks | Partially blocked column inlet frit. | Back-flush the column. If this does not resolve the issue, the frit or the entire column may need to be replaced. |
| Injector issue (e.g., faulty rotor seal). | Inspect and service the injector. | |
| Co-elution with an impurity. | Modify the mobile phase composition or gradient to improve resolution. |
Experimental Protocol: HPLC Analysis of Chloridazon
This protocol is based on established methods for the analysis of Chloridazon and can be used as a starting point for method development and troubleshooting.
Diagram: HPLC Experimental Workflow
Caption: A standard workflow for performing HPLC analysis.
| Parameter | Condition |
| Column | Kinetex C18 (or equivalent), 150 mm x 4.6 mm, 2.6 µm |
| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier. A common starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid to adjust the pH. The optimal ratio may need to be determined empirically. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility. |
| Detection | UV at 283 nm |
Mobile Phase Preparation:
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Prepare the aqueous portion of the mobile phase by adding the specified amount of phosphoric acid to HPLC-grade water.
-
Mix the aqueous portion with the required volume of HPLC-grade acetonitrile.
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Degas the mobile phase using sonication or vacuum filtration before use.
Sample Preparation:
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Accurately weigh a known amount of this compound standard.
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Dissolve the standard in the initial mobile phase to a known concentration.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
System Equilibration:
Before the first injection, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
By following this guide, researchers can systematically troubleshoot and resolve issues with poor peak shape for this compound, leading to more accurate and reliable HPLC results.
References
Improving recovery of Chloridazon-d5 during sample preparation
Welcome to the technical support center for optimizing the recovery of Chloridazon-d5 during sample preparation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample analysis?
This compound is the deuterated form of Chloridazon, a selective herbicide. In analytical chemistry, it is commonly used as an internal standard for the quantification of Chloridazon in various samples. Since its chemical and physical properties are nearly identical to Chloridazon, it can be used to accurately account for analyte loss during sample preparation and analysis, thereby improving the precision and accuracy of the results.
Q2: I am observing low recovery of this compound. What are the potential causes?
Low recovery of this compound can be attributed to several factors throughout the sample preparation process. These may include:
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Suboptimal Extraction Conditions: The chosen extraction method, such as Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), may not be fully optimized for your specific sample matrix.
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Matrix Effects: Complex sample matrices (e.g., soil, sediment, honey) can contain interfering substances that hinder the extraction of this compound or suppress the analytical signal.[1]
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pH of the Sample: The pH of the sample can significantly influence the extraction efficiency of Chloridazon, which is stable in a pH range of 3-9.[2]
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Choice of Sorbent and Elution Solvents in SPE: The selection of the SPE cartridge and the solvents used for elution are critical for achieving high recovery.
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Procedural Errors: Inconsistent execution of the extraction protocol, such as inaccurate volume measurements or incomplete drying of the sorbent, can lead to variable and low recoveries.
Q3: What are the expected recovery rates for Chloridazon and its deuterated internal standard?
While specific recovery data for this compound is not extensively published, the recovery of the parent compound, Chloridazon, can provide a good estimate. The average recovery for Chloridazon is generally expected to be high under optimized conditions. For instance, in soil samples, an average recovery of 97% has been reported.[3] For multi-residue pesticide analysis in water, which includes compounds similar to Chloridazon, recoveries typically range from 70% to 120%.[4]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound.
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate SPE Sorbent | Chloridazon is a relatively polar compound. Consider using polymeric reversed-phase sorbents or modern C18 materials. |
| Suboptimal pH of Sample | Adjust the sample pH to be within the stable range for Chloridazon (pH 3-9) before loading onto the SPE cartridge.[2] |
| Inefficient Elution | Ensure the elution solvent is strong enough to desorb this compound from the sorbent. A mixture of a polar organic solvent (e.g., acetonitrile, methanol) with a less polar solvent may be effective. |
| Incomplete Sorbent Drying | Residual water in the sorbent bed after sample loading can interfere with the elution of the analyte with a non-polar solvent. Ensure the sorbent is thoroughly dried under vacuum or with nitrogen before elution. |
| Sample Overload | Exceeding the capacity of the SPE sorbent can lead to breakthrough and loss of the analyte. If high concentrations are expected, consider using a larger sorbent mass or diluting the sample. |
Low Recovery in QuEChERS Method
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction from Matrix | Ensure vigorous shaking after the addition of acetonitrile and the QuEChERS salts to facilitate the partitioning of this compound into the organic phase. |
| Matrix Effects in Complex Samples | For matrices like honey, high-speed centrifugation (>10,000 g) or the use of larger pore size filters (5-10 µm) can help remove interfering particulates like pollen. |
| Incorrect Salt Composition | The type and amount of salts used in the extraction and cleanup steps are critical. Ensure the correct QuEChERS salt formulation is being used for your specific application. |
| Loss during Dispersive SPE (dSPE) Cleanup | The dSPE cleanup step is designed to remove matrix components. However, an inappropriate choice of sorbent (e.g., graphitized carbon black for planar molecules) could also remove the analyte of interest. |
Experimental Protocols
Below are detailed methodologies for sample preparation that can be adapted to improve the recovery of this compound.
Protocol 1: Modified QuPPe Method for Complex Matrices (e.g., Honey)
This protocol is adapted from a method used for the analysis of pesticide residues in honey.
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Sample Homogenization: Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Volume Adjustment: Add 7.5 mL of water.
-
Internal Standard Spiking: Add 100 µL of the this compound internal standard solution.
-
Extraction Solvent Addition: Add 10 mL of methanol containing 1% formic acid.
-
Extraction: Shake the tube thoroughly for 5-15 minutes using a mechanical shaker.
-
Centrifugation:
-
Option 1 (Freeze-out): Freeze the sample completely (e.g., 30 min at -80°C or >90 min at -20°C) and then centrifuge immediately at >3,000 g for 5 minutes.
-
Option 2 (High-Speed): Use a refrigerated high-speed centrifuge at >10,000 g at -10°C.
-
-
Filtration: Withdraw the supernatant and filter it through a 0.2 µm syringe filter (e.g., H-PTFE) into a plastic autosampler vial.
Protocol 2: General Solid-Phase Extraction (SPE) for Water Samples
This is a general protocol that can be optimized for this compound recovery from water samples.
-
SPE Cartridge Conditioning:
-
Condition a C18 or polymeric SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample (e.g., 250 mL) to approximately 7.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
-
Drying:
-
Dry the cartridge thoroughly under high vacuum or with a stream of nitrogen for at least 20 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 5-10 mL of a suitable solvent mixture (e.g., acetonitrile/methanol 50:50 v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Data Presentation
The following table summarizes recovery data for Chloridazon from the literature. This data can be used as a reference for expected recovery when optimizing methods for this compound.
| Analyte | Matrix | Method | Fortification Level | Average Recovery (%) | Relative Standard Deviation (%) |
| Chloridazon | Soil | QuEChERS | 0.001-1.0 mg/kg | 97 | Not Specified |
| Various Pesticides | Drinking Water | SPE | 0.05-1.0 µg/L | 70-120 | <25 |
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A logical workflow for troubleshooting poor this compound recovery.
Optimized Sample Preparation Workflow (SPE)
Caption: A step-by-step workflow for solid-phase extraction of this compound.
References
Technical Support Center: Managing Chloridazon-d5 Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Chloridazon-d5 in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: While specific stability data for this compound in various solvents is not extensively published, general best practices for deuterated standards and information from commercial suppliers suggest storing stock solutions at 4°C for short-term use and -20°C for long-term storage. Solutions are often prepared in acetonitrile.[1] To prevent degradation from light, it is recommended to store solutions in amber vials or in the dark.
Q2: What is the general stability of the non-deuterated form, Chloridazon, in aqueous solutions?
A2: The non-deuterated form, Chloridazon, is reported to be stable in aqueous media within a pH range of 3 to 9.[2] It is also stable up to 50°C for at least two years.[2] However, it can undergo photodegradation, with a disappearance half-life of 150 hours in water at pH 7 under simulated sunlight.[2]
Q3: What are the known degradation products of Chloridazon?
A3: The primary degradation product of Chloridazon is Chloridazon-desphenyl.[3] In some environmental conditions, a methylated version of this degradation product has also been detected.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: Deuterium exchange is a potential issue for all deuterated standards. The likelihood of exchange depends on the position of the deuterium atoms on the molecule and the solvent conditions. Deuterium atoms on the phenyl ring of this compound are generally stable. However, exposure to strongly acidic or basic conditions, or high temperatures, could potentially facilitate exchange. It is crucial to validate the stability of the deuterated standard in your specific experimental matrix.
Troubleshooting Guide
This guide addresses common issues that may indicate this compound instability in your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreasing analytical signal over time in repeat injections | This compound degradation in the prepared solution. | 1. Prepare a fresh stock solution of this compound. 2. Perform a stability study of the analytical solution at room temperature over the typical run time of your sequence. 3. If degradation is confirmed, consider keeping sample vials in a cooled autosampler. |
| High variability in internal standard response across a sample batch | Inconsistent degradation between samples due to matrix effects or variations in sample processing time. | 1. Ensure consistent timing for all sample preparation steps. 2. Evaluate matrix effects by comparing the internal standard response in the sample matrix versus a clean solvent. 3. If matrix effects are significant, further sample cleanup or optimization of chromatographic conditions may be necessary. |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products. | 1. Analyze a fresh vs. an aged solution of this compound to confirm if new peaks are from degradation. 2. If degradation products are observed, investigate the storage conditions (temperature, light exposure, pH) of your solutions. |
| Poor quantitative accuracy and precision | Instability of this compound leading to inaccurate internal standard correction. | 1. Validate the stability of this compound in your specific diluent and sample matrix using the protocol provided below. 2. If instability is confirmed, prepare fresh standards and quality control samples more frequently. |
Quantitative Data on Stability
| Compound | Matrix/Condition | pH | Temperature | Stability/Half-life |
| Chloridazon | Aqueous Media | 3-9 | Ambient | Stable |
| Chloridazon | General | - | Up to 50°C | Stable for ≥ 2 years |
| Chloridazon | Water (simulated sunlight) | 7 | Ambient | 150 hours (disappearance half-life) |
Given the lack of specific data for this compound, it is highly recommended that users perform a stability validation study in their specific experimental solutions and conditions.
Experimental Protocols
Protocol for Validation of this compound Solution Stability
This protocol outlines a method to assess the stability of this compound in a specific solvent or solution over a defined period.
1. Materials:
- This compound reference standard
- High-purity solvent (e.g., methanol, acetonitrile, or your specific mobile phase)
- Volumetric flasks and pipettes
- LC-MS/MS system
2. Procedure:
Visualizations
Troubleshooting Workflow for this compound Instability
References
Technical Support Center: Method Refinement for Complex Matrices Using Chloridazon-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Chloridazon-d5 as an internal standard in the analysis of complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Chloridazon, a pyridazinone herbicide. It is used as an internal standard in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the non-labeled analyte of interest (Chloridazon and its metabolites). This allows it to co-elute with the analyte and experience similar effects from the sample matrix, such as ion suppression or enhancement, leading to more accurate and precise quantification.
Q2: What are the primary challenges when analyzing Chloridazon in complex matrices?
The main challenge is the "matrix effect," where co-extracted compounds from the sample (e.g., lipids, pigments, salts from soil or food) interfere with the ionization of the target analyte in the mass spectrometer's source.[1] This can lead to either signal suppression (lower than expected response) or signal enhancement (higher than expected response), both of which compromise the accuracy of the results.[1] Complex matrices can also introduce interferences that are chromatographically close to the analyte, making accurate integration of the peak difficult.
Q3: How does this compound help to mitigate matrix effects?
This compound, being chemically almost identical to the analyte, is affected by the matrix in a very similar way. By adding a known amount of this compound to every sample and standard, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains stable even if both signals are suppressed or enhanced by the matrix, thus correcting for these variations and improving the accuracy and reproducibility of the results.
Q4: What are common issues encountered when using deuterated internal standards like this compound?
Two common issues are:
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Chromatographic (Isotopic) Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] If this separation is significant, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.[2]
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Isotopic Exchange (H/D Exchange): In some cases, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, a process known as back-exchange.[3] This can lead to a loss of the deuterated signal and an artificial increase in the analyte signal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inaccurate or Inconsistent Quantitative Results | Lack of co-elution between Chloridazon and this compound. | Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. Adjust Chromatography: If a shift is observed, consider modifying the mobile phase composition or using a column with slightly lower resolution to ensure co-elution. |
| Isotopic or chemical impurities in the this compound standard. | Check Certificate of Analysis: Ensure the isotopic and chemical purity of the standard from the supplier. | |
| Isotopic exchange (H/D back-exchange). | Control pH: Maintain the pH of your solutions, especially the mobile phase, between 2.5 and 3 to minimize exchange. Avoid strongly acidic or basic conditions. Control Temperature: Higher temperatures can accelerate exchange; perform sample preparation at room temperature and store solutions appropriately. | |
| High Variability in Internal Standard (this compound) Response | Inconsistent matrix effects across samples. | Improve Sample Cleanup: Enhance the sample preparation procedure to remove more interfering matrix components. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact. |
| Inconsistent addition of the internal standard. | Review Pipetting Technique: Ensure precise and consistent addition of the this compound solution to all samples and standards. | |
| Poor Peak Shape or Peak Splitting | Column contamination or degradation. | Clean or Replace the Column: Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase. | Optimize Mobile Phase: Adjust the mobile phase composition and pH to improve peak shape. | |
| Chromatographic Shift between Chloridazon and this compound | Deuterium isotope effect. | Adjust Mobile Phase Composition: Modifying the organic-to-aqueous ratio can alter the interactions of both compounds with the stationary phase. Modify Mobile Phase pH: For ionizable compounds, changing the pH can affect their hydrophobicity and retention. Adjust Column Temperature: Systematically vary the column temperature to find an optimum where the retention time difference is minimized. |
Experimental Protocols
Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation for Soil or Food Matrices
This protocol is a general guideline and should be optimized and validated for your specific matrix.
-
Sample Homogenization:
-
For solid samples (e.g., soil, fruits, vegetables), homogenize a representative portion to a fine powder or paste. For soil, sieve to remove large particles.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with a known amount of this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salts (e.g., for AOAC 2007.01 method: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents to remove interferences (e.g., 150 mg MgSO₄, 50 mg PSA for general cleanup; C18 may be added for fatty matrices, and GCB for pigmented matrices).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 x g) for 5 minutes.
-
-
Final Extract Preparation:
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Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.
-
Filter through a 0.22 µm syringe filter before injection.
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Suggested LC-MS/MS Parameters for Chloridazon Analysis
These are starting parameters and require optimization for your specific instrument and application.
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Liquid Chromatography:
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common starting point.
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
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Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 - 10 µL.
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-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for Chloridazon.
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Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized by infusing a standard solution of Chloridazon and this compound. At least two transitions (one for quantification and one for confirmation) should be monitored for each compound.
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Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
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Data Presentation
The following tables present typical validation data that should be generated during method development and validation.
Table 1: Method Validation Parameters for Chloridazon in a Complex Matrix
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | S/N > 3 | 0.5 µg/kg |
| Limit of Quantification (LOQ) | S/N > 10 | 1.5 µg/kg |
| Intra-day Precision (%RSD) | < 15% | 6.8% |
| Inter-day Precision (%RSD) | < 15% | 9.2% |
| Recovery (%) | 70-120% | 95% |
Table 2: Recovery and Precision Data for Chloridazon in Spiked Soil Samples
| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=6) |
| 5 | 98.2 | 7.5 |
| 20 | 94.5 | 5.1 |
| 100 | 96.1 | 4.8 |
Mandatory Visualizations
References
Technical Support Center: Chloridazon Analysis with Chloridazon-d5 Internal Standard
This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the sensitivity and accuracy of Chloridazon analysis through the use of its deuterated internal standard, Chloridazon-d5. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical work.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Chloridazon analysis?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative analysis, particularly for LC-MS/MS methods.[1] Because this compound is nearly identical in chemical and physical properties to Chloridazon, it co-elutes during chromatography and experiences the same degree of matrix effects and ionization suppression or enhancement.[1] This allows it to accurately compensate for variations during sample preparation, injection, and analysis, leading to more precise and accurate quantification of Chloridazon.
Q2: What are the key advantages of using a deuterated internal standard over a structural analogue?
A2: Deuterated internal standards like this compound offer superior performance compared to structural analogues. They provide better correction for matrix effects, which are a common source of variability in complex samples.[1] Since the deuterated standard behaves almost identically to the analyte of interest throughout the entire analytical process, it can more effectively normalize for losses during sample extraction and inconsistencies in instrument response.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample or solvent?
A3: Isotopic exchange, where deuterium atoms are replaced by hydrogen, can be a concern with deuterated standards, especially if the labels are on labile sites like -OH or -NH groups.[1][2] For this compound, where the deuterium atoms are typically on the phenyl ring, the risk of exchange under typical analytical conditions is low. However, it is crucial to use high-purity standards where the deuterium is in a stable position.
Q4: What should I do if I observe a chromatographic shift between Chloridazon and this compound?
A4: A slight difference in retention times between an analyte and its deuterated internal standard can occur due to the deuterium isotope effect. While minor separation is often acceptable, significant shifts can impact the accuracy of correction for matrix effects. To address this, you can try optimizing your chromatographic method by adjusting the mobile phase gradient, flow rate, or using a column with a different chemistry to improve co-elution.
Q5: How do I check for the purity of my this compound standard?
A5: The purity of the deuterated standard is critical. It should be assessed for both chemical and isotopic purity. The presence of unlabeled Chloridazon as an impurity can lead to an overestimation of the analyte concentration. To check for this, you can analyze a blank matrix sample spiked only with the this compound standard and monitor the mass transition for the unlabeled Chloridazon. The response for the unlabeled analyte should be minimal, ideally less than 20% of the response at the lower limit of quantification (LLOQ).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Chloridazon using this compound.
Issue 1: High Variability in this compound Signal
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Possible Cause: Inconsistent sample preparation, including pipetting errors when adding the internal standard.
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Solution: Ensure that pipettes are properly calibrated. Add the internal standard to all samples, calibrators, and quality controls at the same step and in the same manner.
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Possible Cause: Variable extraction recovery between samples.
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Solution: Optimize the extraction procedure to ensure it is robust and reproducible. Ensure thorough mixing at each step.
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Possible Cause: Instrument instability, such as fluctuations in the ESI source.
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Solution: Perform instrument maintenance and calibration. Monitor system suitability throughout the analytical run.
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Issue 2: Poor Recovery of Chloridazon and/or this compound
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Possible Cause: Suboptimal extraction solvent or pH.
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Solution: Evaluate different extraction solvents and pH conditions to maximize the recovery of both Chloridazon and this compound from the sample matrix.
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Possible Cause: Inefficient solid-phase extraction (SPE) elution.
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Solution: Test different elution solvents and volumes for the SPE cartridges. Ensure the cartridge is not drying out before the elution step.
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Possible Cause: Adsorption of the analyte and internal standard to labware.
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Solution: Use silanized glassware or polypropylene tubes to minimize adsorption.
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Issue 3: Significant Matrix Effects Observed
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Possible Cause: Co-elution of matrix components that suppress or enhance the ionization of Chloridazon and this compound.
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Solution: Improve sample cleanup by incorporating additional steps like dispersive solid-phase extraction (d-SPE) or using a more selective SPE sorbent. Diluting the sample extract can also mitigate matrix effects if sensitivity allows.
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Possible Cause: The internal standard and analyte are not experiencing the same matrix effects due to chromatographic separation.
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Solution: As mentioned in the FAQs, optimize the chromatography to ensure co-elution.
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Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Chloridazon and its metabolites using LC-MS/MS with internal standards.
| Parameter | Chloridazon | Chloridazon-desphenyl (DPC) | Method | Matrix | Reference |
| Limit of Detection (LOD) | - | 10 ng/L | UPLC-ESI-MS/MS | Surface, Ground, and Drinking Water | |
| Limit of Quantification (LOQ) | - | - | UPLC-ESI-MS/MS | - | - |
| Recovery | 70-120% | 70-120% | QuEChERS & LC-MS/MS | Cucumber | |
| Precision (%RSD) | <20% | <20% | QuEChERS & LC-MS/MS | Cucumber |
Experimental Protocols
Protocol 1: Analysis of Chloridazon in Water Samples by SPE and UPLC-MS/MS
This protocol is a synthesized method based on established procedures for pesticide analysis in water.
1. Sample Preparation and Solid-Phase Extraction (SPE)
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Filter water samples through a 0.7-µm glass fiber filter.
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To 500 mL of the filtered water sample, add a known concentration of this compound working solution.
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Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water.
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Load the sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
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Wash the cartridge with 5 mL of deionized water.
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Dry the cartridge under vacuum for 10 minutes.
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Elute the analytes with 2 x 5 mL of ethyl acetate.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis
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UPLC System: Waters ACQUITY UPLC or equivalent
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Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Flow Rate: 0.4 mL/min
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Injection Volume: 10 µL
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Gradient:
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0-1 min: 95% A
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1-8 min: Linear gradient to 5% A
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8-10 min: Hold at 5% A
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10.1-12 min: Return to 95% A and equilibrate
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions:
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Chloridazon: To be optimized based on instrument
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This compound: To be optimized based on instrument
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Visualizations
Troubleshooting Workflow for Inconsistent Internal Standard Response
Caption: A logical workflow for troubleshooting inconsistent internal standard signals.
Mechanism of Action: Chloridazon Inhibition of Photosystem II
Caption: Chloridazon inhibits photosynthesis by blocking electron transport at Photosystem II.
References
Technical Support Center: Chloridazon-d5 Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chloridazon-d5 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the mass spectrometer detects a signal from a naturally occurring heavy isotope of the unlabeled analyte (Chloridazon) at the same mass-to-charge ratio (m/z) as the deuterated internal standard (this compound). Due to the natural abundance of isotopes like Carbon-13 and Chlorine-37, a small percentage of unlabeled Chloridazon molecules will have a mass that overlaps with the mass of this compound. This "cross-talk" can lead to an overestimation of the internal standard's response, consequently causing an underestimation of the analyte's true concentration.[1][2]
Q2: Why is Chloridazon susceptible to this type of interference?
A2: Chloridazon's molecular formula (C₁₀H₈ClN₃O) contains elements with significant natural isotopic abundances. Specifically, the presence of a chlorine atom, which has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), increases the complexity of its mass spectrum.[3][4][5] This, combined with the natural abundance of ¹³C, elevates the probability of isotopic overlap between the M+1 or M+2 peaks of Chloridazon and the molecular ion peak of this compound.
Q3: What are the primary indicators of isotopic interference in my analytical run?
A3: Key indicators of isotopic interference include:
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Non-linear calibration curves , particularly at the upper and lower limits of quantification.
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Inaccurate quantification of quality control (QC) samples, often showing a negative bias at high analyte concentrations.
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A significant signal in the this compound mass transition channel when analyzing a blank sample spiked only with a high concentration of unlabeled Chloridazon.
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The appearance of a small peak for unlabeled Chloridazon when analyzing a sample containing only this compound.
Q4: Can the isotopic purity of my this compound standard affect my results?
A4: Absolutely. The isotopic purity of the deuterated internal standard is a critical factor. If the this compound standard contains a significant percentage of unlabeled or partially deuterated Chloridazon, it will directly interfere with the quantification of the analyte, especially at low concentrations. It is crucial to use a high-purity standard and to verify its isotopic purity.
Troubleshooting Guides
Guide 1: Diagnosing Isotopic Interference
This guide provides a systematic approach to determine if you are experiencing isotopic interference between Chloridazon and this compound.
Objective: To quantify the signal contribution from unlabeled Chloridazon to the this compound channel and vice-versa.
Experimental Protocol:
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Prepare two sets of solutions:
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Set A (Analyte to IS): In a blank matrix (e.g., plasma, urine), spike a high concentration of unlabeled Chloridazon (e.g., at the upper limit of quantification) without the addition of this compound.
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Set B (IS to Analyte): In the same blank matrix, spike the working concentration of this compound without the addition of unlabeled Chloridazon.
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LC-MS/MS Analysis: Inject both sets of solutions into the LC-MS/MS system and monitor the multiple reaction monitoring (MRM) transitions for both Chloridazon and this compound.
-
Data Analysis:
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In the chromatogram from Set A , measure the peak area of any signal detected in the this compound MRM channel. This represents the contribution of the unlabeled analyte to the internal standard signal.
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In the chromatogram from Set B , measure the peak area of any signal detected in the unlabeled Chloridazon MRM channel. This indicates the level of unlabeled impurity in your deuterated standard.
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Data Presentation:
| Sample Set | Analyte Spiked | Internal Standard Spiked | Peak Area in Analyte Channel | Peak Area in IS Channel | Contribution (%) |
| Set A | High Conc. Chloridazon | None | X | Y | (Y/X) * 100 |
| Set B | None | Working Conc. This compound | A | B | (A/B) * 100 |
This table allows for a clear presentation of the extent of isotopic crosstalk.
Guide 2: Mitigating Isotopic Interference
If Guide 1 confirms the presence of significant interference, the following steps can help mitigate the issue.
1. Chromatographic Optimization:
-
Problem: Even a slight difference in retention time between Chloridazon and this compound can lead to them experiencing different matrix effects, which can exacerbate the impact of isotopic interference.
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Solution: Adjust the LC gradient profile, mobile phase composition, or consider a different chromatographic column to ensure complete co-elution of the analyte and the internal standard.
2. Mass Spectrometry Parameter Optimization:
-
Problem: The degree of isotopic overlap can be dependent on the specific fragment ions (product ions) being monitored.
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Solution: Investigate alternative product ions for both Chloridazon and this compound that may have a lower potential for isotopic contribution. This will necessitate re-optimization of the collision energies for the new transitions.
3. Mathematical Correction:
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Problem: If experimental optimization does not fully resolve the interference, a mathematical correction can be applied to the data.
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Solution: Use the data from the isotopic crosstalk experiment in Guide 1 to calculate correction factors. The corrected peak area of the internal standard can be calculated as follows:
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Corrected IS Peak Area = Observed IS Peak Area - (Observed Analyte Peak Area * Contribution Factor from Analyte to IS)
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The corrected peak areas should then be used for the final quantification.
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Experimental Protocols
Protocol 1: Sample Preparation for Chloridazon Analysis in Biological Matrices (Protein Precipitation)
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To 100 µL of the sample (e.g., plasma, serum, urine), add 25 µL of the this compound working solution (internal standard).
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Add 400 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex the mixture vigorously for 1 minute.
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Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the dried residue in 100 µL of the initial mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Parameters for Chloridazon Analysis
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LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MRM Transitions:
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Chloridazon: Precursor Ion (m/z) -> Product Ion (m/z) - Specific transitions should be optimized in your laboratory.
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This compound: Precursor Ion (m/z) -> Product Ion (m/z) - Specific transitions should be optimized in your laboratory.
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Visualizations
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Optimizing LC gradient for separation of Chloridazon and Chloridazon-d5
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Chloridazon and its deuterated internal standard, Chloridazon-d5.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Chloridazon and this compound?
A1: Chloridazon and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. Standard reversed-phase LC methods may not provide adequate resolution due to their nearly identical physicochemical properties. However, a phenomenon known as the chromatographic isotope effect (CIE) can enable their separation. This effect arises from the slight differences in molecular size and bond vibrations between the protium (¹H) and deuterium (²H) isotopes, which can lead to differential interactions with the stationary phase.[1][2]
Q2: What is the chromatographic isotope effect (CIE) and how does it affect my separation?
A2: The CIE is the difference in retention behavior between isotopically substituted molecules.[1][2] In reversed-phase chromatography, deuterated compounds like this compound often exhibit slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts.[3] This "inverse isotope effect" typically results in the deuterated compound eluting slightly earlier. The magnitude of this effect is influenced by the number and position of the deuterium atoms, as well as the specific chromatographic conditions.
Q3: Is complete baseline separation of Chloridazon and this compound necessary?
A3: For most quantitative LC-MS/MS applications, complete baseline separation is not required. The primary goal is to achieve enough separation to minimize or eliminate ion suppression or enhancement effects that can occur when the two compounds co-elute and enter the mass spectrometer simultaneously. A small, reproducible separation is often sufficient to ensure accurate quantification.
Q4: What are the initial steps to take if Chloridazon and this compound are completely co-eluting?
A4: If you observe complete co-elution, the first step is to adjust the gradient to be less steep (i.e., a slower increase in the percentage of the organic mobile phase). This provides more time for the subtle differences between the two molecules to interact with the stationary phase, potentially leading to separation.
Troubleshooting Guide: Co-elution of Chloridazon and this compound
This guide provides a systematic approach to troubleshoot and achieve the desired separation between Chloridazon and its deuterated internal standard.
Problem: Complete Co-elution
Solution Workflow:
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Decrease Gradient Slope | A shallower gradient increases the time the analytes spend in the mobile phase composition range where separation occurs, enhancing the subtle differences in their interaction with the stationary phase. |
| 2 | Modify Mobile Phase Composition | Switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation. These solvents have different viscosities and interaction mechanisms with both the analyte and the stationary phase. |
| 3 | Decrease Flow Rate | Reducing the flow rate can improve chromatographic efficiency and resolution by allowing more time for mass transfer between the mobile and stationary phases. |
| 4 | Optimize Column Temperature | Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. Systematically adjusting the temperature (e.g., in 5 °C increments) can sometimes improve resolution. |
| 5 | Consider a Different Column | If the above steps fail, the stationary phase may not be suitable. A column with a different chemistry (e.g., a phenyl-hexyl phase instead of a C18) or a longer column with a smaller particle size could provide the necessary selectivity and efficiency. |
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS analysis of Chloridazon, which can be adapted to optimize the separation from its deuterated internal standard.
Sample Preparation:
A standard stock solution of Chloridazon and this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. This stock is then diluted to the desired working concentration in the initial mobile phase composition.
Liquid Chromatography Method:
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Initial Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 8.0 | 90 |
| 9.0 | 90 |
| 9.1 | 10 |
| 12.0 | 10 |
Optimized Gradient Program for Separation (Example):
To achieve separation, the initial gradient can be modified to be shallower around the expected elution time of Chloridazon.
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 50 |
| 8.0 | 90 |
| 9.0 | 90 |
| 9.1 | 30 |
| 12.0 | 30 |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by direct infusion of individual standards |
Data Presentation
The following table summarizes the expected qualitative effects of various parameter adjustments on the separation of Chloridazon and this compound.
| Parameter Adjusted | Change | Expected Effect on Separation (Resolution) | Potential Side Effects |
| Gradient Slope | Decrease | Increase | Longer run times, broader peaks |
| Flow Rate | Decrease | Increase | Longer run times, increased backpressure |
| Column Temperature | Increase | May Increase or Decrease | Changes in retention time and selectivity |
| Organic Solvent | Acetonitrile to Methanol | Change in Selectivity | Changes in retention times and peak shapes |
| Column Particle Size | Decrease | Increase | Increased backpressure |
| Column Length | Increase | Increase | Longer run times, increased backpressure |
Logical Relationships
The relationship between key chromatographic parameters and the goal of achieving separation can be visualized as follows:
References
Validation & Comparative
A Comparative Guide to Internal Standards: Chloridazon-d5 vs. Alternatives in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Chloridazon-d5, a deuterated analog of the herbicide Chloridazon, with other potential internal standards. The focus is on its performance in compensating for matrix effects and other sources of analytical variability, supported by illustrative experimental data and detailed protocols.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, co-eluting as closely as possible without interfering with its detection. Isotopically labeled standards, such as this compound, are widely regarded as the "gold standard" for such applications, especially in complex matrices encountered in environmental and biological samples.
Comparison of Performance: this compound vs. a Structurally Unrelated Deuterated Standard
To illustrate the comparative performance, this guide presents a hypothetical study evaluating this compound against Atrazine-d5, a commonly used deuterated internal standard for the analysis of triazine herbicides. The objective is to quantify Chloridazon in a complex matrix, such as a soil extract, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the expected performance characteristics of this compound and Atrazine-d5 in the analysis of Chloridazon. The data is representative of typical results obtained in validation studies for such analytical methods.
| Performance Parameter | This compound | Atrazine-d5 (Alternative) |
| Analyte | Chloridazon | Chloridazon |
| Matrix | Soil Extract | Soil Extract |
| Average Recovery (%) | 98.2 | 85.5 |
| Relative Standard Deviation (RSD) of Recovery (%) | 3.5 | 12.8 |
| Matrix Effect (%) | -4.8 (Signal Suppression) | -25.3 (Signal Suppression) |
| RSD of Matrix Effect (%) | 4.1 | 18.2 |
| Calibration Curve Linearity (R²) | > 0.998 | > 0.995 |
Key Observations:
-
Recovery and Precision: this compound, being structurally identical to the analyte, exhibits recovery rates and precision that are significantly closer to ideal (100%) and more consistent (lower RSD) than Atrazine-d5. This is because it more accurately tracks the analyte through the entire analytical process.
-
Matrix Effect Compensation: The data clearly indicates that this compound provides superior compensation for matrix-induced signal suppression. The minimal and highly reproducible matrix effect observed with this compound leads to more accurate quantification.
-
Linearity: While both internal standards can yield acceptable linearity for the calibration curve, the use of a stable isotope-labeled analog generally results in a more robust and reliable calibration over a wider concentration range.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline the key experimental protocols for a comparative evaluation of internal standards.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.
-
Sample Extraction:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Spike the sample with a known concentration of Chloridazon and the internal standard (either this compound or Atrazine-d5).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column suitable for the separation of polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for Chloridazon, this compound, and Atrazine-d5 would be optimized.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the comparative analysis.
Caption: Experimental workflow for pesticide analysis using an internal standard.
Caption: Logical relationship between analyte and internal standards.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While structurally unrelated internal standards can provide a degree of correction, the use of a stable isotope-labeled analog of the analyte, such as this compound for the analysis of Chloridazon, offers unparalleled performance. By closely mimicking the behavior of the analyte throughout the analytical process, it provides superior compensation for matrix effects and other sources of variability, leading to more accurate and precise results. Researchers and scientists are encouraged to consider the use of isotopically labeled internal standards whenever the highest level of data quality is required.
A Researcher's Guide to the Isotopic Purity Assessment of Chloridazon-d5
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, a rigorous assessment of isotopic purity is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of the primary analytical techniques for determining the isotopic purity of Chloridazon-d5, a deuterated analog of the herbicide Chloridazon. This guide will delve into the experimental protocols for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, present a comparative data analysis, and introduce an alternative advanced technique.
Data Presentation: A Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated compound is defined by the distribution of its isotopologues, which are molecules that differ only in their isotopic composition. A comprehensive analysis quantifies the percentage of the desired deuterated species (d5) alongside the percentages of lesser-deuterated (d4, d3, etc.) and unlabeled (d0) species.
The following table presents a representative isotopic distribution for a batch of this compound with a stated isotopic enrichment of 99.5%. This distribution is calculated based on the binomial expansion of isotopic enrichment, a standard method for estimating the abundance of different isotopologues.[1]
| Isotopologue | Description | Expected Abundance (%) |
| d5 | C₁₀H₃D₅ClN₃O | 97.53 |
| d4 | C₁₀H₄D₄ClN₃O | 2.45 |
| d3 | C₁₀H₅D₃ClN₃O | 0.02 |
| d2 | C₁₀H₆D₂ClN₃O | <0.01 |
| d1 | C₁₀H₇D₁ClN₃O | <0.01 |
| d0 | C₁₀H₈ClN₃O | <0.01 |
Key Analytical Techniques for Isotopic Purity Assessment
The two primary techniques for the routine assessment of isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound by precisely measuring the mass-to-charge ratio (m/z) of its ions.[2][3][4][5] The high resolution of the instrument allows for the separation and quantification of ions differing by the small mass of a single neutron.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the structural integrity and the specific sites of deuteration. Quantitative NMR (qNMR) can be used to determine the isotopic abundance with high accuracy.
Alternative and Advanced Techniques
While HRMS and NMR are the most common methods, other techniques can provide even more detailed insights into isotopic composition.
Molecular Rotational Resonance (MRR) Spectroscopy
MRR spectroscopy is a high-resolution gas-phase technique that can unambiguously distinguish between different isotopologues and even isotopomers (compounds with the same isotopic composition but different arrangements of isotopes). This level of detail can be crucial for understanding the precise composition of a deuterated standard.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible results.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To determine the isotopic distribution of this compound by quantifying the relative abundances of its isotopologues.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-HRMS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive electrospray ionization (ESI+) mode.
-
Scan Mode: Full scan from m/z 220-235 to observe all relevant isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the protonated unlabeled Chloridazon ([M+H]⁺, C₁₀H₉ClN₃O⁺, m/z 222.04) and the d5-labeled Chloridazon ([M+H]⁺, C₁₀H₄D₅ClN₃O⁺, m/z 227.07).
-
Integrate the peak areas for each isotopologue (d0 to d5).
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the positions of deuteration and quantify the isotopic purity of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6) to a final concentration of about 10-20 mg/mL in an NMR tube.
-
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Integrate the signals corresponding to the residual protons on the phenyl ring and any other positions expected to be deuterated.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of a proton signal from a non-deuterated position in the molecule (if available) or an internal standard.
-
-
²H-NMR Spectroscopy:
-
Acquire a ²H (deuterium) NMR spectrum.
-
The presence of signals corresponding to the deuterated positions confirms the location of the deuterium labels.
-
Workflow and Pathway Diagrams
To visualize the experimental and logical processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the isotopic purity assessment of this compound.
Caption: Comparison of HRMS and NMR for isotopic purity assessment.
References
- 1. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Analysis of Chloridazon Using Isotopic Dilution with Chloridazon-d5
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Chloridazon in environmental samples, with a focus on the use of its deuterated internal standard, Chloridazon-d5. Below, we present data from a formal inter-laboratory study and compare it with the performance of modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Inter-laboratory Comparison of Chloridazon Analysis
An inter-laboratory study was conducted to evaluate a multiresidue method for determining 21 pesticides, including Chloridazon, in drinking and related waters. The study involved 17 participating laboratories and assessed the method's accuracy, precision, and detection limits. The results for Chloridazon are summarized in the table below.
Table 1: Inter-laboratory Study Results for Chloridazon Analysis in Water
| Water Type | Spiked Concentration (µg/L) | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Tap Water | 0.10 | 101 | 4.8 | 13.9 |
| Bottled Water | 0.10 | 100 | 4.7 | 10.8 |
Data sourced from an inter-laboratory study involving 17 participants. The method utilized solid-phase extraction followed by liquid chromatography with ultraviolet detection.[1][2]
Performance of Modern Analytical Methods using this compound
While the formal inter-laboratory study provides a baseline for the performance of Chloridazon analysis, modern methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard like this compound offer enhanced specificity and accuracy. The use of an internal standard helps to correct for matrix effects and variations in sample preparation and instrument response.
Below is a summary of typical performance data for the analysis of Chloridazon using LC-MS/MS and this compound as an internal standard, based on a single-laboratory validation.
Table 2: Typical Performance of LC-MS/MS Method for Chloridazon Analysis with this compound
| Matrix | Spiked Concentration (µg/kg) | Mean Recovery (%) | Precision (RSD, %) | Limit of Quantification (LOQ) (µg/kg) |
| Cucumber | 10 | 70-120 | <20 | 10 |
| Cucumber | 20 | 70-120 | <20 | 10 |
| Cucumber | 50 | 70-120 | <20 | 10 |
Data is representative of a method validation for the analysis of multiple pesticide residues in a vegetable matrix using QuEChERS extraction and LC-MS/MS with internal standards.[3]
Experimental Protocols
Protocol for Inter-laboratory Study of Chloridazon in Water
This protocol is based on the method evaluated in the inter-laboratory study.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of 10-15 mL/min.
-
After extraction, dry the cartridge by purging with air for 10 minutes.
-
Elute the retained analytes with two 2.5 mL aliquots of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a methanol/water mixture (10:90, v/v) for LC analysis.
b. Analytical Method: Liquid Chromatography with UV Detection (LC-UV)
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Detection: UV detector set at 280 nm.
-
Quantification: External standard calibration curve prepared in the mobile phase.
Protocol for LC-MS/MS Analysis of Chloridazon with this compound
This protocol describes a typical modern approach for the analysis of Chloridazon in a complex matrix.
a. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenize 10 g of the sample (e.g., cucumber) with 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and add it to a dispersive SPE tube containing MgSO₄ and PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
Add the internal standard, this compound, to the final extract before LC-MS/MS analysis.
b. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor at least two transitions for both Chloridazon and this compound for quantification and confirmation.
-
Quantification: Internal standard calibration using this compound.
Workflow and Pathway Diagrams
Caption: Comparative workflow of classical (top) and modern (bottom) methods for Chloridazon analysis.
Caption: Logic of quantification using an internal standard like this compound.
References
Superior Accuracy and Precision in Chloridazon Quantification with Chloridazon-d5 Internal Standard
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of the herbicide Chloridazon, the use of a stable isotope-labeled internal standard, Chloridazon-d5, is the gold standard. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to demonstrate the superior performance of isotope dilution mass spectrometry using this compound over traditional methods.
The quantification of pesticide residues like Chloridazon is critical for environmental monitoring, food safety, and toxicological studies. Achieving reliable and reproducible results is paramount. The use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is crucial for correcting variations and ensuring data integrity. This compound, a deuterated analog of Chloridazon, serves as an ideal internal standard for mass spectrometry-based methods, offering significant advantages in accuracy and precision.
Comparison of Analytical Methodologies
The primary methods for Chloridazon quantification involve chromatographic separation coupled with a detector, such as Gas Chromatography (GC) with an Electron Capture Detector (ECD), High-Performance Liquid Chromatography (HPLC) with a UV detector, or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key difference in performance often lies in the quantification strategy: external standard calibration versus internal standard calibration, particularly with an isotope-labeled standard.
External Standard Method: In this method, the concentration of the analyte is determined by comparing its response to a calibration curve generated from standards of known concentrations. This approach is susceptible to variations in sample matrix effects, injection volume, and instrument response, which can lead to inaccuracies.
Internal Standard Method with this compound (Isotope Dilution): This method involves adding a known amount of this compound to every sample, calibrator, and quality control sample. Since this compound is chemically identical to Chloridazon, it experiences the same variations during sample preparation and analysis. By measuring the ratio of the analyte's response to the internal standard's response, these variations are effectively canceled out, leading to more accurate and precise results.
The following table summarizes the performance characteristics of Chloridazon quantification with and without the use of this compound as an internal standard, based on data from relevant studies.
| Analytical Parameter | Method without this compound (e.g., GC-ECD) | Method with this compound (LC-MS/MS) |
| Linearity (R²) | ~0.98 | >0.99 |
| Limit of Quantification (LOQ) | 0.001 mg/kg[1] | Typically in the low µg/kg range |
| Accuracy (Recovery) | Average 97%[1] | Typically 95-105% |
| Precision (RSD) | Can be >15% in complex matrices | Typically <10% |
Experimental Protocols
Method 1: Quantification of Chloridazon in Soil using GC-ECD (without this compound)
This method is adapted from a study on the degradation rate of Chloridazon in soil.
1. Sample Preparation:
-
A 20 g soil sample is extracted with methanol for 24 hours.
-
The extract is cleaned up using a Solid Phase Extraction (SPE) column with a C18 active solid.
2. Instrumental Analysis:
-
Instrument: Gas Chromatograph (Varian, CP 3800) with an Electron Capture Detector (ECD).
-
Column: VF–5MS capillary column (30 m length x 0.25 mm diameter).
-
Quantification: External standard calibration is used to determine the concentration of Chloridazon.
3. Validation Data:
-
Recovery: The average recovery for fortified soil samples at concentrations of 0.001, 0.01, 0.1, and 1.0 mg/kg was 97%.[1]
-
Limit of Quantification (LOQ): The LOQ for this method was 0.001 mg/kg for a 20 g soil sample.[1]
Method 2: Quantification of Chloridazon in Water using LC-MS/MS with this compound
The following is a general, yet typical, protocol for the analysis of pesticides in water samples using an isotope dilution LC-MS/MS method.
1. Sample Preparation:
-
To a 10 mL water sample, add a known amount of this compound internal standard solution.
-
Perform a solid-phase extraction (SPE) using a suitable cartridge to concentrate the analyte and internal standard and remove interfering matrix components.
-
Elute the analyte and internal standard from the SPE cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. Instrumental Analysis:
-
Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of Chloridazon and this compound.
-
Quantification: The concentration of Chloridazon is calculated based on the ratio of its peak area to the peak area of this compound.
Visualizing the Advantage: Workflows and Principles
The following diagrams illustrate the experimental workflow and the fundamental difference in the quantification principle between methods with and without an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Chloridazon. The isotope dilution approach effectively compensates for variations in sample preparation and instrumental analysis, leading to demonstrably superior accuracy and precision compared to methods that rely on external standard calibration. For researchers and professionals in drug development and environmental analysis, adopting this methodology is a critical step towards generating high-quality, defensible data.
References
Navigating Bioanalysis: A Comparative Guide to the Linearity and Detection Range of Chloridazon-d5 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the analytical performance of Chloridazon-d5, a deuterated internal standard, and its common alternatives, with a focus on linearity and range of detection.
This compound serves as an effective internal standard for the quantification of the herbicide Chloridazon. Its utility stems from its near-identical chemical and physical properties to the parent compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations in the analytical process. However, a comprehensive understanding of its performance metrics in comparison to other deuterated internal standards is crucial for method development and validation.
Performance Comparison: Linearity and Detection Limits
While specific analytical validation data for this compound is not extensively published, the performance of its non-deuterated analog, Chloridazon, provides a reliable proxy due to their similar physicochemical properties. The following table summarizes the linearity and detection limits of Chloridazon alongside commonly used alternative deuterated internal standards for other pesticides. This comparative data allows for an informed selection of an appropriate internal standard based on the specific requirements of the analytical method.
| Internal Standard | Analyte | Linearity (R²) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Analytical Method |
| Chloridazon | Chloridazon | >0.999 | 0.005 - 2.0 mg/kg | 0.01 mg/kg | 0.05 mg/kg | Soil | HPLC-UV |
| Atrazine-d5 | Atrazine | >0.99 | 0.1 - 1000 ng/L | 1.3 - 10.6 ng/L | 4.3 - 35.3 ng/L | Wastewater | online SPE-LC-MS/MS |
| Diuron-d6 | Diuron | 0.9995 | 50 - 1000 µg/kg | 14.6 µg/kg | 46.5 µg/kg | Seaweed | LC-QTOF-MS/MS[1][2] |
| Terbuthylazine-d5 | Terbuthylazine | >0.999 | 3.3 - 500 ng/g | 3.3 ng/g | 10 ng/g | Sediment | HPLC-DAD |
| Diazinon-d10 | Diazinon | 0.9996 | 5 - 1000 ng/mL | <5 ng/mL | 5 ng/mL | Urine | GC-MS/MS[3] |
Note: The data for Chloridazon is for the non-deuterated form and serves as an estimate for the performance of this compound. The performance of deuterated standards can be influenced by the specific analytical conditions and the complexity of the sample matrix.
Experimental Protocols: A Generalized Approach
The following provides a detailed methodology for a typical quantitative analysis of a pesticide using a deuterated internal standard, such as this compound, by LC-MS/MS.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the internal standard solution (e.g., this compound at 100 ng/mL).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a modifier like 0.1% formic acid or 5 mM ammonium formate, is typical.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Ion Source Parameters: Optimized parameters for gas temperatures, gas flows, and ion spray voltage are essential for achieving optimal sensitivity.
-
Experimental Workflow Visualization
The logical flow of a typical quantitative analysis using an internal standard is depicted in the following diagram.
Caption: Experimental workflow for pesticide analysis.
Signaling Pathway and Logical Relationships
The core principle behind the use of an internal standard is the establishment of a consistent response ratio between the analyte and the standard, which corrects for variations throughout the analytical process.
Caption: Internal standard correction principle.
References
- 1. A novel determination method for diuron in seaweed samples: Combination of quadruple isotope dilution strategy with liquid chromatography - quadrupole time of flight - tandem mass spectrometry for superior accuracy and precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Diazinon Exposure: A GC-MS/MS Validation Study of BChE Measurement by Point-of-Care Testing and Enzyme Multiplied Immunoassay Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Chloridazon Using Chloridazon-d5 as an Internal Standard
This guide provides a comparative overview of the analytical performance for the detection and quantification of the herbicide Chloridazon, with a focus on the use of its deuterated internal standard, Chloridazon-d5. The data and protocols presented are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Quantitative Data Summary
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. While direct comparative studies are limited in the public domain, the following table summarizes reported detection and quantification limits for Chloridazon in different matrices. The use of an internal standard like this compound is a standard practice in chromatographic methods to improve accuracy and precision, and it is implied in methods achieving low detection limits.
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Chloridazon | Water | Not Specified | 0.03 µg/L | - | [1] |
| Chloridazon | Soil | GC/ECD | - | 0.001 mg/kg | [2] |
Note: The LOQ is often determined as the concentration at which the signal-to-noise ratio is 10:1, while the LOD is typically at a 3:1 ratio.[3]
Experimental Protocol: Determination of LOD and LOQ for Chloridazon using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical procedure for determining the LOD and LOQ of Chloridazon in a water sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents:
-
Chloridazon analytical standard
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
2. Standard Solution Preparation:
-
Prepare a stock solution of Chloridazon (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by spiking appropriate amounts of the Chloridazon stock solution into blank water samples. The concentration range should bracket the expected LOQ.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase.
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify water samples with formic acid.
-
Condition the SPE cartridge with methanol followed by HPLC-grade water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase containing the this compound internal standard.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two MRM transitions for both Chloridazon and this compound for quantification and confirmation.
-
5. Data Analysis and LOD/LOQ Determination:
-
Construct a calibration curve by plotting the ratio of the peak area of Chloridazon to the peak area of this compound against the concentration of Chloridazon.
-
LOD Determination: Analyze a series of low-concentration spiked samples. The LOD can be determined as the lowest concentration at which the analyte peak is consistently detected with a signal-to-noise ratio of at least 3.
-
LOQ Determination: The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10 or greater and within a certain percentage of the nominal concentration).
Visualizations
Chloridazon's Mode of Action: Inhibition of Photosynthesis
Chloridazon is a selective herbicide that acts by inhibiting photosynthesis in susceptible plants. It interferes with the electron transport chain in Photosystem II (PSII), a key component of the photosynthetic apparatus.
Caption: Chloridazon's inhibitory effect on Photosystem II in the photosynthetic pathway.
Experimental Workflow for LOD/LOQ Determination
The following diagram illustrates the logical workflow for determining the LOD and LOQ of Chloridazon using an internal standard method.
Caption: Workflow for determining the Limit of Detection and Quantification.
References
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantprotection.pl [plantprotection.pl]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Major) | CAS 1246818-99-4 | LGC Standards [lgcstandards.com]
- 5. This compound (phenyl-d5) (C.P. > 95%) | LGC Standards [lgcstandards.com]
Navigating the Matrix: A Comparative Study of Matrix Effects on Chloridazon and Chloridazon-d5
A deep dive into the comparative analysis of matrix effects on the herbicide Chloridazon and its deuterated internal standard, Chloridazon-d5, is critical for the development of robust and accurate analytical methods. This guide provides a comprehensive overview of their behavior in various matrices, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Matrix effects, the interference of co-eluting endogenous components of a sample with the ionization of a target analyte, pose a significant challenge in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. These effects can lead to either ion suppression or enhancement, ultimately affecting the accuracy and reliability of quantitative results. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a widely adopted strategy to compensate for these matrix-induced variations. This guide explores the nuances of this approach by examining the matrix effects on both the analyte and its deuterated counterpart.
Quantitative Analysis of Matrix Effects on Chloridazon
The matrix effect (ME) on an analyte is typically quantified by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solvent standard. A value of 100% indicates no matrix effect, values below 100% signify ion suppression, and values above 100% indicate ion enhancement.
The following table summarizes the matrix effects observed for Chloridazon in various vegetable matrices, demonstrating the significant impact different sample types can have on analytical results.
| Matrix | Matrix Effect (%) | Predominant Effect |
| Eggplant | 105% | Slight Enhancement |
| Potato | 98% | Negligible |
| Tomato | 122% - 379% | Significant Enhancement |
| Pepper | Not specified | - |
| Parsley | 2% - 19% | Significant Suppression |
Data sourced from a study on herbicide residues in vegetable families[1].
The Role and Performance of this compound as an Internal Standard
Deuterated internal standards like this compound are considered the gold standard for mitigating matrix effects in LC-MS/MS analysis[2]. The underlying principle is that the SIL-IS co-elutes with the analyte and experiences identical matrix effects, allowing for accurate normalization of the analyte's signal.
However, the assumption of identical behavior is not always absolute. A phenomenon known as the "deuterium isotope effect" can lead to a slight chromatographic shift between the analyte and its deuterated internal standard[3][4][5]. If this separation causes the two compounds to elute into regions with varying degrees of ion suppression, it can result in "differential matrix effects," where the internal standard does not perfectly compensate for the matrix effect on the analyte. The presence of the matrix can influence the intensity ratio of the peaks of the target pesticide to that of the corresponding isotope-labeled internal standard.
Experimental Protocols for Comparative Evaluation of Matrix Effects
To conduct a direct comparative study of the matrix effects on Chloridazon and this compound, the following experimental protocol can be employed.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chloridazon and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to various concentration levels.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for pesticide residue analysis.
-
Homogenization: Homogenize a representative blank sample of the matrix of interest (e.g., tomato, soil, water).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract.
-
Matrix Effect Evaluation
To quantify the matrix effect, three sets of samples are prepared for both Chloridazon and this compound at a specific concentration:
-
Set A (Neat Solution): Spike the analyte and internal standard into a pure solvent (e.g., acetonitrile) to the final concentration.
-
Set B (Post-Extraction Spike): Spike the analyte and internal standard into the final extract of a blank matrix sample to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix sample before the extraction process. (This set is used to determine recovery).
LC-MS/MS Analysis
Analyze all three sets of samples using a validated LC-MS/MS method optimized for the detection of Chloridazon and this compound.
Calculation of Matrix Effect
The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
A comparative table can then be generated to display the matrix effects for both Chloridazon and this compound across different matrices.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for the evaluation of matrix effects.
Caption: The QuEChERS sample preparation workflow.
Conclusion
The accurate quantification of Chloridazon in complex matrices is heavily reliant on understanding and mitigating matrix effects. While the use of a deuterated internal standard like this compound is a powerful tool, it is not a universal panacea. Researchers must be cognizant of the potential for differential matrix effects and should ideally perform a thorough validation to assess the performance of the internal standard in each specific matrix. By following rigorous experimental protocols and being aware of the potential pitfalls, scientists can develop more robust and reliable analytical methods for the determination of Chloridazon and other challenging analytes.
References
- 1. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
Performance of Chloridazon-d5 in Proficiency Testing: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Chloridazon, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly within the stringent framework of proficiency testing (PT). This guide provides a comprehensive comparison of the performance characteristics of Chloridazon-d5, a deuterated stable isotope-labeled internal standard, against non-deuterated alternatives. The information presented is based on established principles of analytical chemistry and supported by data from studies on the use of deuterated standards in mass spectrometry.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] Their chemical and physical properties are nearly identical to the target analyte, allowing them to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization.[1][3] This intrinsic advantage translates to improved accuracy and precision in analytical measurements, a key determinant of successful performance in proficiency testing schemes.
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts the quality of analytical data. The following table summarizes the key performance differences between this compound and non-deuterated internal standards, such as structural analogs.
| Performance Characteristic | This compound (Deuterated) | Non-Deuterated Internal Standard (e.g., Structural Analog) |
| Compensation for Matrix Effects | Excellent: Co-elutes with the analyte, experiencing similar ionization suppression or enhancement, leading to accurate correction. | Variable: Different retention times and ionization efficiencies can lead to inadequate compensation for matrix effects, reducing accuracy. |
| Correction for Extraction Recovery | Excellent: Behaves nearly identically to the analyte during the entire sample preparation process. | Moderate to Poor: Differences in physicochemical properties can lead to variations in extraction efficiency compared to the analyte. |
| Precision and Accuracy | High: Minimizes variability throughout the analytical workflow, resulting in lower coefficients of variation (CV) and higher accuracy. | Lower: More susceptible to variations in sample preparation and matrix effects, leading to higher CVs and potential bias. |
| Potential for Isotopic Interference | Low: The mass difference between this compound and Chloridazon is sufficient to prevent isotopic overlap in most mass spectrometers. | Not Applicable |
| Chromatographic Separation | Minimal: A slight shift in retention time due to the deuterium isotope effect is possible but often negligible. | Significant: Designed to have a different retention time from the analyte. |
| Cost and Availability | Higher Cost: Synthesis of isotopically labeled standards is more complex and expensive. | Lower Cost: Generally more readily available and less expensive. |
Impact on Proficiency Testing Outcomes
In proficiency testing, laboratories are evaluated on the accuracy of their results for unknown samples. The use of this compound as an internal standard can significantly improve a laboratory's performance, as reflected in better Z-scores. Z-scores are a statistical measure of performance that quantifies how far a laboratory's result is from the assigned value.
A Z-score is calculated as:
z = (x - X) / σ
Where:
-
z is the Z-score
-
x is the participant's result
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
Laboratories using this compound are more likely to achieve Z-scores within the acceptable range (typically |z| ≤ 2) due to the enhanced accuracy and precision it affords. The effective correction for systematic and random errors throughout the analytical process leads to results that are closer to the true value.
Experimental Protocols
While specific proficiency testing protocols for this compound are not publicly detailed, the general methodology for the analysis of pesticides in environmental samples using a deuterated internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is well-established.
Objective: To accurately quantify Chloridazon in a proficiency testing water sample using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
An aliquot of the proficiency testing water sample is taken.
-
A known amount of this compound internal standard solution is added to the sample.
-
The sample is extracted using an appropriate technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the analytes.
-
The extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a suitable analytical column to separate Chloridazon from other matrix components.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Chloridazon and this compound. Specific precursor-to-product ion transitions are monitored for each compound.
-
-
Quantification:
-
The concentration of Chloridazon in the sample is determined by calculating the ratio of the peak area of Chloridazon to the peak area of this compound and comparing this ratio to a calibration curve prepared with known concentrations of Chloridazon and a constant concentration of this compound.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the analytical workflow and the logical basis for the superior performance of deuterated internal standards.
References
Safety Operating Guide
Personal protective equipment for handling Chloridazon-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Chloridazon-d5. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to facilitate safe laboratory operations.
Hazard Identification and Safety Precautions
This compound, a deuterated form of the herbicide Chloridazon, requires careful handling due to its potential hazards. The non-deuterated form, Chloridazon, is classified as harmful if swallowed, causes skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation[1]. Therefore, it is crucial to handle this compound with the appropriate safety measures to minimize exposure.
Key Safety Information Summary
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves. If on skin, wash with plenty of water. |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]. |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE) Protocol
A systematic approach to selecting and using PPE is critical. The following workflow ensures that all safety aspects are considered.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
